Product packaging for 1-(4-Chlorophenyl)-2-methylpropan-1-one(Cat. No.:CAS No. 18713-58-1)

1-(4-Chlorophenyl)-2-methylpropan-1-one

Cat. No.: B092321
CAS No.: 18713-58-1
M. Wt: 182.64 g/mol
InChI Key: OITFSBRKAUAGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Chlorophenyl)-2-methylpropan-1-one (: 18713-58-1) is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol . This compound serves as a versatile building block and key chemical intermediate in advanced organic synthesis and pharmaceutical research . Its molecular structure features a propan-1-one core functionalized with a 4-chlorophenyl group and a methyl group, making it a valuable precursor for synthesizing more complex molecules . A primary application of this compound is its role as a precursor in the synthesis of various heterocyclic compounds, such as pyrrolone derivatives, which are a class of structures with potential pharmacological activity . Furthermore, its derivatives are subjects of study in forensic and analytical chemistry, particularly in the context of synthetic cathinones, a class of new psychoactive substances . The compound is predominantly synthesized via the Friedel-Crafts acylation reaction, where chlorobenzene is acylated with 2-methylpropanoyl chloride (isobutyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the target molecule . Please note that this product is intended For Research Use Only and is not approved for human or veterinary, diagnostic, or therapeutic uses. Handling and Safety: This compound requires careful handling. It has associated hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the product's Safety Data Sheet (SDS) and adhere to all recommended precautionary statements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B092321 1-(4-Chlorophenyl)-2-methylpropan-1-one CAS No. 18713-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFSBRKAUAGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171983
Record name 1-Propanone, 1-(4-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18713-58-1
Record name 4′-Chloroisobutyrophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18713-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-chlorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018713581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known by its common name 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, provides a versatile scaffold for the development of more complex molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data relevant to researchers in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4'-Chloroisobutyrophenone, p-Chloroisobutyrophenone[1]
CAS Number 18713-58-1[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
Appearance Not definitively reported; likely a solid or oil at room temperature.
Melting Point Not definitively reported.
Boiling Point Not definitively reported.
Solubility Expected to be soluble in common organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Predicted and available experimental data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Solvent CDCl₃ (predicted)
Frequency Not specified
Chemical Shift (δ) [ppm] Assignment
~7.85 (d, 2H)Aromatic protons ortho to the carbonyl group
~7.40 (d, 2H)Aromatic protons meta to the carbonyl group
~3.50 (sept, 1H)Methine proton (-CH) of the isopropyl group
~1.20 (d, 6H)Methyl protons (-CH₃) of the isopropyl group
¹³C NMR
Solvent Not specified
Frequency Not specified
Chemical Shift (δ) [ppm] Assignment
~204.5Carbonyl carbon (C=O)
~139.0Aromatic carbon bearing the chlorine atom (C-Cl)
~135.0Aromatic carbon attached to the carbonyl group (ipso-C)
~129.5Aromatic carbons ortho to the carbonyl group
~128.5Aromatic carbons meta to the carbonyl group
~35.5Methine carbon (-CH) of the isopropyl group
~19.0Methyl carbons (-CH₃) of the isopropyl group
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1680C=O stretching (ketone)
~1590, 1485, 1400C=C stretching (aromatic)
~830C-H bending (para-disubstituted benzene)
~750C-Cl stretching
Mass Spectrometry (MS)
m/zAssignment
182/184Molecular ion [M]⁺ (presence of ³⁵Cl/³⁷Cl)
141/143[M - C₃H₇]⁺ (loss of isopropyl group)
139/141[C₇H₄ClO]⁺
111/113[C₆H₄Cl]⁺
43[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

Reaction:

Chlorobenzene + Isobutyryl Chloride --(AlCl₃)--> this compound

General Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane or carbon disulfide). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Chlorobenzene is added to the flask. Isobutyryl chloride is then added dropwise from the addition funnel to the stirred suspension at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

G chlorobenzene Chlorobenzene product This compound chlorobenzene->product isobutyryl_chloride Isobutyryl Chloride intermediate Acylium Ion Intermediate isobutyryl_chloride->intermediate + AlCl₃ alcl3 AlCl₃ (catalyst) intermediate->product hcl HCl product->hcl by-product

Caption: Friedel-Crafts acylation synthesis pathway.

Reduction of this compound to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

The ketone functionality of this compound can be readily reduced to a secondary alcohol using hydride-donating reagents like sodium borohydride (NaBH₄).[3][4]

Reaction:

This compound --(NaBH₄, Solvent)--> 1-(4-Chlorophenyl)-2-methylpropan-1-ol

General Procedure:

  • Dissolution: this compound is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution at a controlled temperature, usually 0 °C, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC or GC until the starting ketone is no longer detectable.

  • Work-up: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and decompose the borate esters.

  • Extraction and Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by recrystallization or column chromatography.

G ketone This compound alcohol 1-(4-Chlorophenyl)-2-methylpropan-1-ol ketone->alcohol 1. NaBH₄, Solvent 2. Work-up nabh4 NaBH₄ solvent Methanol/Ethanol workup Acidic/Aqueous Work-up

Caption: Reduction of the ketone to a secondary alcohol.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The acetophenone core is a scaffold found in molecules with a wide range of pharmacological properties.

  • As a Synthetic Intermediate: The primary role of this compound is as a building block for more complex molecules. The ketone functionality can be a handle for various chemical transformations, including but not limited to, reductive amination to form amines, aldol condensations to form α,β-unsaturated ketones (chalcones), and reactions with Grignard reagents to introduce further substituents.

  • Potential for Biological Activity: Substituted acetophenones have been investigated for various biological activities, including antimicrobial, antifungal, and as inhibitors of enzymes such as acetylcholinesterase.[5][6] The presence of the chlorophenyl group can influence the lipophilicity and electronic properties of a molecule, which are critical factors for its pharmacokinetic and pharmacodynamic profiles. Therefore, derivatives of this compound could be of interest in screening for various biological targets.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. This guide has provided a summary of its key chemical and physical properties, spectroscopic data, and general protocols for its synthesis and a common transformation. While direct biological applications are yet to be widely reported, its utility as a scaffold for the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further investigation into the biological activities of its derivatives may unveil novel therapeutic agents.

References

physical and chemical properties of 4'-Chloroisobutyrophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroisobutyrophenone, systematically known as 1-(4-chlorophenyl)-2-methylpropan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloroisobutyrophenone, detailed experimental protocols for its synthesis, and relevant analytical data.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4'-Chloroisobutyrophenone is presented below. It is important to note that while some experimental data is available, certain physical properties are based on computational models and should be considered as estimates.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
CAS Number 18713-58-1[1]
IUPAC Name This compound[1]
Appearance Not explicitly found in searches.
Melting Point Not explicitly found in searches.
Boiling Point Not explicitly found in searches.
Density Not explicitly found in searches.
Solubility Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4'-Chloroisobutyrophenone.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of the molecule. Based on its structure, the following proton signals are expected:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.

  • Methine Proton: A septet for the proton on the isopropyl group (CH), deshielded by the adjacent carbonyl group.

  • Methyl Protons: A doublet for the six equivalent protons of the two methyl groups (CH₃) of the isopropyl moiety.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Data is available on PubChem, though specific peak assignments require further analysis.[1]

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is used to identify the functional groups present in a molecule. For 4'-Chloroisobutyrophenone, the following characteristic absorption bands are expected:

  • C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the aromatic ring will shift this peak to a lower wavenumber compared to a non-conjugated ketone.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption band in the fingerprint region.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 4'-Chloroisobutyrophenone is available, which can be used to determine its molecular weight and fragmentation pattern, further confirming its identity.[1]

Experimental Protocols

The primary method for the synthesis of 4'-Chloroisobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Synthesis of 4'-Chloroisobutyrophenone via Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the introduction of the isobutyryl group onto the chlorobenzene ring, predominantly at the para position due to the directing effect of the chlorine atom and steric hindrance at the ortho positions.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Chlorobenzene Chlorobenzene Reaction + Chlorobenzene->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Solvent Dichloromethane (Solvent) Solvent->Reaction Product 4'-Chloroisobutyrophenone Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Synthesis of 4'-Chloroisobutyrophenone.

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Add isobutyryl chloride dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of isobutyryl chloride, add chlorobenzene dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4'-Chloroisobutyrophenone can be purified by one of the following methods:

  • Distillation under Reduced Pressure: This is a common method for purifying liquid ketones.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Workflow for Purification:

Purification Crude Crude 4'-Chloroisobutyrophenone Method Purification Method Crude->Method Distillation Vacuum Distillation Method->Distillation If liquid Chromatography Column Chromatography Method->Chromatography For high purity Pure Pure 4'-Chloroisobutyrophenone Distillation->Pure Chromatography->Pure

Caption: Purification workflow for 4'-Chloroisobutyrophenone.

Chemical Reactivity

The chemical reactivity of 4'-Chloroisobutyrophenone is primarily dictated by the ketone functional group and the substituted aromatic ring.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: Under strong oxidizing conditions, the acyl group can be cleaved to yield 4-chlorobenzoic acid.

  • Reactions at the α-Carbon: The α-carbon to the carbonyl group can undergo various reactions, such as halogenation or alkylation, under appropriate basic or acidic conditions.

  • Electrophilic Aromatic Substitution: The chlorophenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chloro and isobutyryl groups.

Conclusion

4'-Chloroisobutyrophenone is a key synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. The standard synthesis via Friedel-Crafts acylation is a robust and scalable method. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors and drug development programs. Further experimental determination of its physical properties and detailed spectroscopic analysis would be beneficial for the scientific community.

References

SMILES string for 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.

Chemical Structure and Properties

The canonical SMILES string for this compound is CC(C)C(=O)C1=CC=C(C=C1)Cl.[2]

Table 1: Chemical Identifiers and Properties [2]

PropertyValue
IUPAC Name This compound
SMILES CC(C)C(=O)C1=CC=C(C=C1)Cl
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.64 g/mol
CAS Number 18713-58-1
InChI Key OITFSBRKAUAGND-UHFFFAOYSA-N

Table 2: Predicted Spectroscopic Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-2, H-6)~ 7.90Doublet (d)2H
Aromatic (H-3, H-5)~ 7.45Doublet (d)2H
Methine (CH)~ 3.55Septet (sept)1H
Methyl (CH₃)~ 1.15Doublet (d)6H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 204
Aromatic (C-Cl)~ 139
Aromatic (C-ipso)~ 135
Aromatic (CH)~ 130, 129
Methine (CH)~ 35
Methyl (CH₃)~ 19

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

  • Formation of Acylium Ion: The mixture is stirred at 0°C for 15-20 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Acylation: A solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Reactions of this compound

The ketone functionality of this compound allows for a variety of subsequent chemical transformations. A common and synthetically useful reaction is the reduction of the ketone to a secondary alcohol.[3]

Experimental Protocol: Reduction to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolution: this compound (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise, controlling the rate of addition to maintain a low temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

  • Quenching and Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-(4-Chlorophenyl)-2-methylpropan-1-ol.

  • Purification: The product can be purified by recrystallization or column chromatography.

Visualized Workflows

Synthesis via Friedel-Crafts Acylation

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product chlorobenzene Chlorobenzene friedel_crafts Friedel-Crafts Acylation chlorobenzene->friedel_crafts isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->friedel_crafts alcl3 AlCl₃ (Lewis Acid) alcl3->friedel_crafts catalyzes product This compound friedel_crafts->product

Caption: Friedel-Crafts Acylation Workflow.

Reduction to the Corresponding Alcohol

G Reduction of this compound cluster_starting_material Starting Material cluster_reagent Reducing Agent cluster_reaction Reaction cluster_product Product ketone This compound reduction Ketone Reduction ketone->reduction nabh4 NaBH₄ nabh4->reduction reduces alcohol 1-(4-Chlorophenyl)-2-methylpropan-1-ol reduction->alcohol

Caption: Ketone Reduction Workflow.

Conclusion

This compound is a key synthetic intermediate with well-established routes of preparation and subsequent reactivity. The Friedel-Crafts acylation provides an efficient method for its synthesis, and the resulting ketone can be readily transformed into other valuable compounds. This guide provides essential technical information for researchers and professionals working with this versatile chemical building block.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-Chloroisobutyrophenone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~ 7.90Doublet (d)2H
Aromatic (H-3, H-5)~ 7.45Doublet (d)2H
Methine (CH)~ 3.55Septet (sept)1H
Methyl (CH₃)~ 1.15Doublet (d)6H

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)200 - 210
C-Cl (Aromatic)138 - 142
C-ipso (Aromatic, attached to C=O)134 - 138
C-H (Aromatic)128 - 132
CH (Methine)35 - 40
CH₃ (Methyl)18 - 22

Table 3: Infrared (IR) Spectroscopy Data (Theoretical)

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1680 - 1700Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1400 - 1600Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium
C-ClStretch1000 - 1100Strong

Table 4: Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z (for ³⁵Cl/³⁷Cl)Proposed Fragment IonFormula of FragmentNotes
182 / 184[M]⁺[C₁₀H₁₁ClO]⁺Molecular ion peak, showing isotopic pattern for Chlorine.
139 / 141[ClC₆H₄CO]⁺[C₇H₄ClO]⁺Base peak, resulting from alpha-cleavage.
111 / 113[ClC₆H₄]⁺[C₆H₄Cl]⁺Loss of CO from the 4-chlorobenzoyl cation.
43[CH(CH₃)₂]⁺[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : Bruker Avance 400 MHz spectrometer (or equivalent).

    • Acquisition Parameters :

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm. Integrate all signals.

  • ¹³C NMR Spectroscopy :

    • Instrument : Bruker Avance 100 MHz spectrometer (or equivalent).

    • Acquisition Parameters :

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

      • Spectral Width: 240 ppm

    • Processing : Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

  • Data Acquisition :

    • Instrument : PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

    • Acquisition Parameters :

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16

      • Resolution: 4 cm⁻¹

    • Procedure :

      • Acquire a background spectrum of the clean, empty sample compartment.

      • Place the salt plate with the sample film into the sample holder.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.

  • Instrumentation and Parameters :

    • GC System : Agilent 7890B GC (or equivalent) with a mass selective detector.

    • Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • GC Conditions :

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Conditions :

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40 - 450

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms GC-MS Analysis sample_prep->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

¹³C NMR Spectral Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)-2-methylpropan-1-one. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the analysis of structurally similar compounds, particularly substituted acetophenones, and take into account the electronic effects of the chloro and isopropyl substituents.[1][2][3] The actual experimental values may vary slightly depending on the solvent and concentration used.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
Carbonyl (C=O)~204Singlet
C1 (ipso-C)~135Singlet
C2/C6 (ortho-C)~130Doublet
C3/C5 (meta-C)~129Doublet
C4 (para-C)~139Singlet
Methine (CH)~35Doublet
Methyl (CH₃)~19Quartet

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz or higher.[4]

  • The instrument should be properly tuned and shimmed to the sample.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

  • Spectral Width (SW): A spectral width of approximately 240 ppm is generally sufficient to cover the expected chemical shift range.[5]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though shorter delays can be used for qualitative spectra.[7]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

  • Integrate the peaks if quantitative information is desired, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[9]

Logical Workflow for ¹³C NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of a ¹³C NMR spectrum, from initial sample preparation to final structure elucidation.

G ¹³C NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C Instrument Setup (Tuning & Shimming) B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phasing & Baseline Correction F->G H Chemical Shift Referencing G->H I Peak Picking & Chemical Shift Determination H->I J Assign Signals to Carbon Atoms I->J K Compare with Predicted Spectrum/Databases J->K L Structure Confirmation/Elucidation K->L

Caption: A flowchart illustrating the key stages of ¹³C NMR spectral analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Understanding these fragmentation patterns is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and industrial applications, including drug development and quality control.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide a clear signature for its molecular structure. The fragmentation is primarily dictated by the presence of the carbonyl group and the substituted aromatic ring. The molecular weight of this compound is 182.64 g/mol .[1] Due to the presence of the chlorine atom, isotopic peaks for chlorine-containing fragments are expected, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below.

m/z (³⁵Cl) m/z (³⁷Cl) Relative Intensity (Predicted) Ion Structure Proposed Fragmentation Pathway
182184Low[C₁₀H₁₁ClO]⁺•Molecular Ion (M⁺•)
139141High[C₇H₄ClO]⁺α-cleavage: Loss of isopropyl radical ([CH(CH₃)₂]•)
111113Moderate[C₆H₄Cl]⁺Loss of CO from the [C₇H₄ClO]⁺ ion
43-Moderate[C₃H₇]⁺Isopropyl cation formed from α-cleavage

Primary Fragmentation Pathways

The fragmentation of this compound upon electron ionization is dominated by specific cleavage events that lead to the formation of stable carbocations. The principal fragmentation mechanisms are detailed below.

Alpha-Cleavage

The most prominent fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3][4] In the case of this compound, this results in the loss of an isopropyl radical to form the highly stable 4-chlorobenzoyl cation. This fragment is expected to be the base peak or one of the most intense peaks in the spectrum.

G M [C₁₀H₁₁ClO]⁺• m/z 182/184 F1 [C₇H₄ClO]⁺ m/z 139/141 M->F1 α-cleavage R1 •CH(CH₃)₂ G F1 [C₇H₄ClO]⁺ m/z 139/141 F2 [C₆H₄Cl]⁺ m/z 111/113 F1->F2 Loss of CO N1 CO Fragmentation_Pathway cluster_alpha α-Cleavage cluster_co_loss Decarbonylation mol This compound ion Molecular Ion [C₁₀H₁₁ClO]⁺• m/z 182/184 mol->ion Electron Ionization frag1 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139/141 ion->frag1 rad1 Isopropyl Radical [C₃H₇]• ion->rad1 frag2 4-Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 frag1->frag2 co Carbon Monoxide CO frag1->co Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire interpret Interpret Fragmentation acquire->interpret

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic ketone. Its structure comprises a 4-chlorophenyl group attached to a carbonyl group, which is further bonded to an isopropyl group. The key functional groups that give rise to characteristic absorption bands in an IR spectrum are the carbonyl group (C=O), the aromatic ring (C=C and C-H bonds), the alkyl groups (C-H bonds), and the carbon-chlorine bond (C-Cl). The conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[1][2]

Quantitative Infrared Spectroscopy Data

The analysis of the IR spectrum of this compound involves identifying the vibrational frequencies of its constituent functional groups. The table below summarizes the expected and observed absorption bands.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Observed/Typical Frequency (cm⁻¹)
C=O Stretch (Conjugated Ketone)Aromatic Ketone1685 - 1705~1685 - 1690 cm⁻¹ (Strong, sharp)[1][2]
C-H Stretch (Aromatic)sp² C-H (Benzene ring)3000 - 3100Typically observed as weak to medium bands above 3000 cm⁻¹
C-H Stretch (Aliphatic)sp³ C-H (Isopropyl group)2850 - 3000Multiple bands are expected in the 2880-3080 cm⁻¹ range.[3]
C=C Stretch (Aromatic)Benzene Ring1450 - 1600Two to three bands of variable intensity are typical for the aromatic ring.
C-H Bend (Aliphatic)Isopropyl group (CH₃ and CH)1365 - 1470Bending vibrations for the isopropyl group are expected here.
C-Cl StretchAryl Halide1000 - 1100A band in this region is characteristic of the C-Cl bond on the aromatic ring.[4]
C-H Out-of-Plane Bend (Aromatic)1,4-Disubstituted Ring800 - 850A strong band in this region is indicative of para-substitution on the benzene ring.[4]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.

A. Materials and Equipment:

  • FTIR Spectrometer

  • This compound (solid, finely ground)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (for drying KBr)

B. Procedure:

  • Sample Preparation (KBr Pellet):

    • Gently grind approximately 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

    • Transfer the powder mixture to the die of the pellet press.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify the key absorption peaks and record their wavenumbers (in cm⁻¹).

    • Compare the observed peak positions with the expected values in the data table to confirm the presence of the characteristic functional groups and thus the identity of the compound.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared analysis of this compound.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Obtain Sample (this compound) Grind Grind Sample with KBr Sample->Grind Press Press into KBr Pellet Grind->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer Background Acquire Background Spectrum SampleScan Acquire Sample Spectrum Background->SampleScan Processing Data Processing (Fourier Transform, Baseline Correction) SampleScan->Processing Analysis Identify Peak Frequencies (cm⁻¹) Processing->Analysis Interpretation Correlate Peaks to Functional Groups & Confirm Structure Analysis->Interpretation

Caption: Workflow for FTIR analysis of this compound.

References

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, provides a versatile scaffold for further chemical modifications. This guide delves into the synthesis, key reactions, and applications of this intermediate, with a focus on its role in the development of agrochemicals and its potential as a building block for other fine chemicals.

Chemical Properties:

PropertyValueReference
CAS Number 18713-58-1[1][2]
Molecular Formula C₁₀H₁₁ClO[1][2]
Molecular Weight 182.64 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 4'-Chloroisobutyrophenone, p-Chloroisobutyrophenone[2]

Synthesis of this compound

The primary industrial synthesis route for this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The chlorine atom on the benzene ring is an ortho-, para-directing group; however, the para-substituted product is predominantly formed due to reduced steric hindrance compared to the ortho position.[5][6][7]

Synthesis_of_Intermediate cluster_reactants Reactants Chlorobenzene Chlorobenzene process Chlorobenzene->process IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->process Catalyst AlCl₃ (Lewis Acid) Catalyst->process Catalyst Product This compound Byproduct HCl process->Product Friedel-Crafts Acylation process->Byproduct

Caption: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved).

  • Reagents: Chlorobenzene (112.5 g, 1.0 mol) and anhydrous aluminum chloride (146.7 g, 1.1 mol) are added to the flask. The mixture is cooled to 0-5°C in an ice bath.

  • Addition: Isobutyryl chloride (106.5 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours until the evolution of HCl gas ceases.

  • Workup: The reaction mixture is slowly poured onto crushed ice (500 g) containing concentrated HCl (50 mL). The organic layer is separated.

  • Purification: The organic layer is washed with water, a 5% sodium bicarbonate solution, and again with water. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Typical Reaction Data:

ParameterValue
Yield 85-92%
Purity (GC) >98%
Boiling Point 115-117°C at 10 mmHg

Role as a Versatile Chemical Intermediate

This compound is a valuable building block primarily due to its reactive ketone functional group and the substituted phenyl ring. It undergoes several key transformations to produce more complex molecules.

1. Reduction to Alcohol:

The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-chlorophenyl)-2-methylpropan-1-ol.[3] This transformation is a common step to introduce a chiral center or to enable further substitution reactions at the hydroxyl group.

Reduction_Reaction Ketone This compound Alcohol 1-(4-Chlorophenyl)-2-methylpropan-1-ol Ketone->Alcohol Reduction Reducer NaBH₄ / Methanol Reducer->Alcohol

Caption: Reduction of the Ketone to a Secondary Alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: this compound (18.2 g, 0.1 mol) is dissolved in methanol (200 mL) in a 500 mL flask.

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition: Sodium borohydride (NaBH₄) (2.8 g, 0.075 mol) is added portion-wise over 30 minutes, keeping the temperature below 5°C.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Workup: The solvent is evaporated under reduced pressure. The residue is treated with 1 M HCl (100 mL) and extracted with ethyl acetate (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Quantitative Data:

ParameterValue
Yield 95-99%
Purity (HPLC) >99%

2. Intermediate for Substituted Phenethylamines:

While the antidepressant Bupropion is synthesized from the meta-chloro isomer (1-(3-chlorophenyl)-... ), the core structure of this compound makes it a potential precursor for a class of compounds known as substituted phenethylamines.[8][9] These compounds have a wide range of pharmacological activities.[9] The synthesis would typically involve reductive amination or other multi-step pathways to introduce an amino group.

Key Application: Synthesis of Agrochemicals

A significant industrial application of this compound is its role as a key intermediate in the synthesis of the fungicide Cyproconazole .[10] The synthesis involves a reaction with a sulfonium ylide to form an epoxide, followed by ring-opening with 1,2,4-triazole. A crucial precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is synthesized from the title intermediate.[10][11]

Agrochemical_Synthesis_Pathway A This compound B Reaction with Cyclopropyl Grignard or similar reagent A->B Step 1 C 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone B->C D Further Reactions (e.g., Epoxidation, Ring Opening) C->D Step 2 E Cyproconazole (Fungicide) D->E

Caption: Pathway to Fungicide Synthesis.

Patent-Cited Synthesis of a Key Fungicide Precursor:

A patented method describes the conversion to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[10] This involves a Homer-Wadsworth-Emmons reaction of a related phosphonate with cyclopropyl methyl ketone, followed by hydrolysis, highlighting the versatility of the chlorophenyl ketone framework in complex syntheses.[10]

StepReactionIntermediate PurityOverall Yield from Intermediate (I)Reference
1 Homer-Wadsworth-Emmons93.1% (crude)-[10]
2 Acidic Hydrolysis98.6%~90%[10]

Conclusion

This compound is a high-value chemical intermediate whose utility is centered on its accessible synthesis via Friedel-Crafts acylation and the reactivity of its ketone functional group. While it is a structural isomer of an intermediate used in antidepressant synthesis, its primary documented application lies in the agrochemical sector as a crucial precursor to the fungicide Cyproconazole. Its ability to undergo transformations like reduction and its potential as a building block for other complex molecules underscore its importance for researchers and professionals in synthetic organic chemistry.

References

Methodological & Application

Application Note: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, from chlorobenzene and isobutyryl chloride. The method employs a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for attaching an acyl group to an aromatic ring.[1][2] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The protocol details the experimental setup, reaction conditions, work-up procedure, and purification steps. The target compound is a valuable intermediate in the synthesis of various organic molecules.[3][4]

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. These ketones are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. In this procedure, chlorobenzene is acylated using isobutyryl chloride in the presence of anhydrous aluminum chloride. The chlorine substituent on the benzene ring is an ortho, para-directing group, meaning the incoming acyl group will primarily add to the positions ortho or para to the chlorine.[1][2][5] Due to steric hindrance from the bulky isobutyryl group, the para-substituted product, this compound, is expected to be the major product.[1][5]

Chemical Reaction Scheme

The overall reaction is as follows:

Mechanism:

  • The Lewis acid catalyst, AlCl₃, reacts with isobutyryl chloride to form a highly electrophilic acylium ion.

  • The aromatic ring of chlorobenzene acts as a nucleophile, attacking the acylium ion.

  • A proton is lost from the aromatic ring, restoring its aromaticity and generating the final ketone product.

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • Chlorobenzene (C₆H₅Cl)

    • Isobutyryl chloride (C₄H₇ClO)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (CaCl₂)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for vacuum distillation or flash chromatography column

3.2 Procedure

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

  • Reactant Loading: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: In the dropping funnel, place a solution of isobutyryl chloride (10.6 g, 0.10 mol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene (11.3 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice bath. Cautiously pour the mixture onto 100 g of crushed ice in a large beaker. Slowly add 20 mL of concentrated HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is obtained as an oil. Purify the oil by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation

The following table summarizes the reactant quantities and expected product yield.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount Used (g)Moles (mol)Role
ChlorobenzeneC₆H₅Cl112.5611.30.10Starting Material
Isobutyryl chlorideC₄H₇ClO106.5510.60.10Reagent
Aluminum ChlorideAlCl₃133.3414.70.11Catalyst
This compoundC₁₀H₁₁ClO182.64[6]~14.6 (80% yield)~0.08Product

Note: Yield is an estimate and can vary based on experimental conditions.

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Extraction cluster_purification Isolation A Charge flask with AlCl₃ and CH₂Cl₂ B Cool to 0-5 °C A->B C Add Isobutyryl Chloride (dropwise) B->C Maintain Temp < 10 °C D Add Chlorobenzene (dropwise) C->D E Stir at Room Temp for 2-3 hours D->E F Quench with Ice / HCl E->F G Separate Organic Layer F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry over MgSO₄ H->I J Filter and Concentrate (Rotovap) I->J K Purify by Vacuum Distillation or Column Chromatography J->K L Final Product: This compound K->L

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target ketone.

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4-chloroisobutyrophenone, is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation is commonly achieved through the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The chlorine substituent on the benzene ring is an ortho-, para-directing group; however, due to steric hindrance from the bulky isobutyryl group, the para-substituted product is predominantly formed.[1][2][3] This document provides detailed application notes and a generalized experimental protocol for the synthesis of this key intermediate.

Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride, abstracts the chloride from isobutyryl chloride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final ketone product, this compound, with the regeneration of the catalyst and formation of hydrogen chloride as a byproduct.

Experimental Protocols

This section outlines a general laboratory procedure for the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
ChlorobenzeneC₆H₅Cl112.56≥99%
Isobutyryl chloride(CH₃)₂CHCOCl106.55≥98%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solution
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous
IceH₂O18.02

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., calcium chloride tube or bubbler)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to prevent moisture from entering the system and to scrub the evolving HCl gas.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane as the solvent. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add isobutyryl chloride (1.0 equivalent) to the dropping funnel.

  • Addition of Substrate: Slowly add chlorobenzene (1.0 to 1.2 equivalents) to the stirred suspension of aluminum chloride in dichloromethane.

  • Reaction: After the addition of chlorobenzene, add the isobutyryl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

  • Isobutyryl chloride is a corrosive and lachrymatory liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction generates HCl gas, which is corrosive and toxic. Use a gas trap.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Chlorobenzene112.561.11132
Isobutyryl chloride106.551.01792
This compound182.65~1.1~250-255

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValue
CatalystAnhydrous AlCl₃
SolventDichloromethane or excess Chlorobenzene
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Theoretical YieldVaries based on scale
Expected Yield 70-90% (para-isomer)

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Weigh Reagents: - Chlorobenzene - Isobutyryl Chloride - Anhydrous AlCl₃ setup Assemble Dry Glassware: - 3-Neck Flask - Condenser - Dropping Funnel charge Charge Flask: - Anhydrous AlCl₃ - Dichloromethane - Cool to 0-5°C setup->charge add_reactants Slowly Add: 1. Chlorobenzene 2. Isobutyryl Chloride charge->add_reactants react Stir at RT (2-4 hours) add_reactants->react quench Quench Reaction: - Pour onto Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer: - H₂O - NaHCO₃ (sat.) - Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify: - Vacuum Distillation or - Column Chromatography dry->purify product 1-(4-Chlorophenyl)- 2-methylpropan-1-one purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship cluster_reactants Reactants chlorobenzene Chlorobenzene intermediate Acylium Ion Intermediate [(CH₃)₂CHCO]⁺ chlorobenzene->intermediate attacks isobutyryl_chloride Isobutyryl Chloride catalyst AlCl₃ (Lewis Acid Catalyst) isobutyryl_chloride->catalyst forms complex catalyst->intermediate generates product This compound (Major Product: para-isomer) intermediate->product leads to byproduct HCl intermediate->byproduct with loss of H⁺ & regeneration of catalyst

Caption: Logical relationship of reactants and intermediates in the Friedel-Crafts acylation.

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on the Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones.

Overview

The synthesis of this compound is achieved via the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the chlorobenzene ring. Due to the directing effect of the chlorine atom and steric hindrance, the para-substituted product is predominantly formed.

Experimental Protocol

This protocol is adapted from a similar synthesis of 4'-chloropropiophenone and is expected to provide a good yield of the desired product.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
ChlorobenzeneC₆H₅Cl112.5611.26 g (10.2 mL)0.10
Isobutyryl chlorideC₄H₇ClO106.5511.72 g (11.5 mL)0.11
Anhydrous Aluminum ChlorideAlCl₃133.3416.00 g0.12
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
5% Citric Acid SolutionC₆H₈O₇192.12100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Saturated Brine SolutionNaCl58.44100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a tube leading to a beaker containing mineral oil or a dilute sodium hydroxide solution) to capture the evolved HCl gas. Ensure all glassware is dry.

  • Addition of Reactants: To the flask, add chlorobenzene (0.10 mol) and dichloromethane (100 mL). Cool the mixture to 0-5 °C using an ice bath. With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (0.12 mol).

  • Addition of Acylating Agent: Place isobutyryl chloride (0.11 mol) in the dropping funnel. Add the isobutyryl chloride dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). Stir the mixture for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chlorobenzene is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 5% citric acid solution (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated brine solution (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Expected Yield and Physical Properties:

PropertyValue
Appearance White to off-white solid
Molecular Weight 182.65 g/mol
Expected Yield 85-95%
Melting Point 35-37 °C

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d2HAr-H (ortho to C=O)
~7.45d2HAr-H (meta to C=O)
~3.50sept1HCH(CH₃)₂
~1.20d6HCH(CH ₃)₂

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~204.5C=O
~139.0Ar-C (para to C=O)
~134.5Ar-C (ipso to C=O)
~129.5Ar-CH (ortho to C=O)
~128.8Ar-CH (meta to C=O)
~35.5C H(CH₃)₂
~19.0CH(C H₃)₂

Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1680C=O (aryl ketone) stretching
~1590, 1485, 1400C=C (aromatic ring) stretching
~830C-H (para-disubstituted benzene) bending
~1090C-Cl stretching

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Characterization chlorobenzene Chlorobenzene setup Reaction Setup (3-necked flask, 0-10°C) chlorobenzene->setup isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->setup alcl3 Anhydrous AlCl₃ alcl3->setup dcm DCM dcm->setup reaction Friedel-Crafts Acylation (Stir at RT for 2h) setup->reaction quench Quench with HCl/Ice reaction->quench extraction DCM Extraction quench->extraction wash Wash (Citric Acid, NaHCO₃, Brine) extraction->wash dry Dry (Na₂SO₄) wash->dry evaporation Solvent Evaporation dry->evaporation purification Purification (Vacuum Distillation/Recrystallization) evaporation->purification product This compound purification->product characterization Characterization (NMR, IR, MP) product->characterization reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hydrolysis isobutyryl_chloride Isobutyryl Chloride acylium_ion Acylium Ion + [AlCl₄]⁻ isobutyryl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Chlorobenzene chlorobenzene Chlorobenzene product_complex Product-AlCl₃ Complex sigma_complex->product_complex + [AlCl₄]⁻ alcl4 [AlCl₄]⁻ final_product This compound + Al(OH)₃ + HCl product_complex->final_product + H₂O h2o H₂O (from work-up)

Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of the prochiral ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one, to the corresponding chiral alcohol, 1-(4-Chlorophenyl)-2-methylpropan-1-ol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide outlines two primary reduction methodologies: a standard reduction using sodium borohydride for the synthesis of a racemic mixture and an overview of asymmetric reduction techniques to obtain enantiomerically enriched alcohols. Data is presented in a clear, tabular format, and key experimental workflows are visualized using diagrams.

Introduction

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity. 1-(4-Chlorophenyl)-2-methylpropan-1-ol possesses a chiral center, making the stereoselective synthesis of its enantiomers a topic of significant interest. This document details reliable methods for this reduction, providing researchers with the necessary information to replicate and adapt these procedures for their specific needs.

Chemical Transformation

The fundamental chemical transformation described in these protocols is the reduction of a ketone to a secondary alcohol.

Figure 1: General scheme for the reduction of this compound.

Section 1: Achiral Reduction with Sodium Borohydride

This protocol describes the straightforward reduction of this compound using sodium borohydride (NaBH₄) to yield the racemic alcohol. This method is robust, high-yielding, and suitable for applications where a mixture of enantiomers is acceptable.

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation
ReactantReducing AgentSolventTemperatureReaction TimeYield (%)
This compoundSodium BorohydrideMethanol0 °C to RT2-4 hours>95%

Note: The yield is an estimated value based on similar reductions and may vary depending on the specific reaction scale and purification efficiency.

Experimental Workflow

G start Dissolve Ketone in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Alcohol purify->end

Figure 2: Workflow for the sodium borohydride reduction.

Section 2: Asymmetric Reduction Strategies

For applications requiring enantiomerically pure or enriched 1-(4-Chlorophenyl)-2-methylpropan-1-ol, asymmetric reduction methods are necessary. These methods typically employ chiral catalysts or reagents to influence the stereochemical outcome of the reaction.

Overview of Asymmetric Methods

Several powerful techniques exist for the asymmetric reduction of prochiral ketones:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide). The catalyst creates a chiral environment around the ketone, leading to a highly enantioselective hydride transfer. High enantiomeric excesses (ee) are often achievable with this method.

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal catalyst (commonly based on ruthenium, rhodium, or iridium) and a hydrogen donor (e.g., isopropanol or formic acid). The chirality is derived from the ligands coordinated to the metal center. ATH is often operationally simple and can provide high enantioselectivities.

  • Biocatalysis with Ketoreductases (KREDs): Enzymes, specifically ketoreductases, are highly efficient and stereoselective catalysts for ketone reductions. By selecting the appropriate KRED, either the (R)- or (S)-enantiomer of the alcohol can be obtained with excellent enantiomeric excess. This "green chemistry" approach operates under mild conditions (aqueous media, room temperature, neutral pH).

Data from Structurally Similar Ketone Reductions
Substrate (Example)MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)
4'-ChloroacetophenoneBiocatalysis (Plant Tissue)Daucus carota~80%~98% (S)
4'-ChloroacetophenoneAsymmetric Transfer HydrogenationChiral Ru-complexHigh>95%
AcetophenoneCBS Reduction(R)- or (S)-Me-CBS / BH₃·THFHigh>95%

Logical Relationship of Asymmetric Reduction

G cluster_0 Asymmetric Reduction Strategies Ketone This compound CBS CBS Reduction (Chiral Oxazaborolidine) Ketone->CBS ATH Asymmetric Transfer Hydrogenation (Chiral Metal Complex) Ketone->ATH KRED Biocatalysis (Ketoreductase) Ketone->KRED R_Alcohol (R)-1-(4-Chlorophenyl)-2-methylpropan-1-ol CBS->R_Alcohol Select (S)-catalyst S_Alcohol (S)-1-(4-Chlorophenyl)-2-methylpropan-1-ol CBS->S_Alcohol Select (R)-catalyst ATH->R_Alcohol Select appropriate ligand ATH->S_Alcohol Select appropriate ligand KRED->R_Alcohol Select 'R-selective' enzyme KRED->S_Alcohol Select 'S-selective' enzyme

Figure 3: Selection of asymmetric methods for enantioselective synthesis.

Conclusion

The reduction of this compound to its corresponding alcohol can be achieved efficiently using standard chemical reductants like sodium borohydride to produce the racemic product. For the synthesis of enantiomerically pure alcohols, which are of high value in drug development, asymmetric methods such as CBS reduction, asymmetric transfer hydrogenation, or biocatalysis with ketoreductases are recommended. The choice of method will depend on factors such as the desired enantiomer, required enantiomeric excess, scalability, and available resources. The protocols and data presented herein provide a solid foundation for researchers to undertake this important chemical transformation.

Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-2-methylpropan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is a chemical intermediate utilized in the synthesis of various organic molecules. Its purity is crucial for the successful synthesis of downstream products, necessitating an efficient and reliable purification method. Column chromatography is a widely employed technique for the purification of such compounds in a laboratory setting. This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of stationary and mobile phases, as well as other experimental parameters. Below is a summary of typical parameters and expected outcomes for the purification of this compound.

ParameterValue/DescriptionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of the target compound from non-polar and highly polar impurities.
Mobile Phase Hexane/Ethyl Acetate GradientEffective elution and separation of the target compound.
Gradient Profile 0% to 10% Ethyl Acetate in HexaneElution of non-polar impurities first, followed by the target compound, and then more polar impurities.
Typical Rf of Product ~0.3-0.4 in 10% Ethyl Acetate/HexaneIndicates appropriate polarity for good separation.
Sample Loading 1g crude product per 20-40g silica gelPrevents column overloading and ensures optimal separation.
Purity (Post-Column) >98% (as determined by GC/HPLC)High purity suitable for subsequent synthetic steps.
Yield 85-95%High recovery of the purified product.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Slurry Preparation: In a beaker, weigh the appropriate amount of silica gel (typically 20-40 times the weight of the crude sample). Add the initial mobile phase (e.g., 100% hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the sides of the column to dislodge any air bubbles and ensure a tightly packed, homogenous bed.

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase (100% hexane) to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.

Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane, to elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 2% Ethyl Acetate in Hexane (2 column volumes)

      • 5% Ethyl Acetate in Hexane (until the product elutes)

      • 10% Ethyl Acetate in Hexane (to elute any remaining product and more polar impurities)

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL) in separate test tubes or flasks.

Monitoring and Product Isolation
  • TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 10% Ethyl Acetate/Hexane). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.

  • Purity and Yield Determination: Determine the purity of the final product using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Calculate the percentage yield based on the initial amount of crude material.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation prep_column Prepare Column prep_slurry Prepare Silica Slurry prep_column->prep_slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis collect_fractions->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate analyze Purity/Yield Analysis evaporate->analyze logical_relationships cluster_chromatography Column Chromatography Crude_Mixture Crude Mixture NonPolar_Impurities Non-Polar Impurities Crude_Mixture->NonPolar_Impurities Target_Compound 1-(4-Chlorophenyl)- 2-methylpropan-1-one Crude_Mixture->Target_Compound Polar_Impurities Polar Impurities Crude_Mixture->Polar_Impurities Mobile_Phase Mobile Phase (Hexane/EtOAc - Increasing Polarity) NonPolar_Impurities->Mobile_Phase Elutes First (Low Polarity) Purified_Product Purified Product Target_Compound->Purified_Product Target_Compound->Mobile_Phase Elutes After Non-Polar Impurities Stationary_Phase Stationary Phase (Silica Gel - Polar) Polar_Impurities->Stationary_Phase Strongly Adsorbed (Elutes Last or Not at All)

Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1-(4-Chlorophenyl)-2-methylpropan-1-one via recrystallization. The selection of an appropriate recrystallization method is crucial for obtaining high-purity material, which is often a prerequisite for its use as an intermediate in pharmaceutical synthesis and other research applications. Three common and effective recrystallization methods are presented: single-solvent recrystallization using ethanol, and two mixed-solvent systems (hexane/acetone and ethanol/water).

Compound Information

PropertyDetails
IUPAC Name This compound
Synonyms 4'-Chloro-isobutyrophenone, p-Chloroisobutyrophenone
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
Appearance Typically an off-white to yellowish solid when crude; a white crystalline solid when purified.
Melting Point (Purified) Approximately 36-39 °C. Note: This is an estimate based on the related compound 4'-chlorobutyrophenone; the actual melting point may vary.

Data Presentation: Comparison of Recrystallization Methods

The following table offers a comparative summary of the expected outcomes for each recrystallization protocol. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Melting Point (°C)
Method A Ethanol75-85>99.037-39
Method B Hexane/Acetone80-90>98.536-38
Method C Ethanol/Water70-80>99.538-39

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed within a certified fume hood to ensure adequate ventilation.

Method A: Single-Solvent Recrystallization from Ethanol

This method is generally effective when the impurities present in the crude product have significantly different solubility in ethanol compared to the desired compound.

Materials:

  • Crude this compound

  • 95% Ethanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

Protocol:

  • In a 250 mL Erlenmeyer flask, combine 10.0 g of crude this compound with a magnetic stir bar.

  • Add an initial volume of approximately 40 mL of 95% ethanol.

  • Heat the mixture with gentle stirring on a hotplate. Continue to add ethanol in small portions (1-2 mL) until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • If the solution is colored, it may be treated with a small amount of activated charcoal. After adding the charcoal, maintain the solution at a gentle boil for 5-10 minutes.

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean Erlenmeyer flask.

  • Remove the flask from the heat source and allow the solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, high-purity crystals.

  • Once the flask has reached ambient temperature and crystal growth has ceased, place it in an ice bath for a minimum of 30 minutes to ensure complete precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any residual mother liquor.

  • Dry the purified crystals under vacuum at a temperature well below the compound's melting point until a constant weight is achieved.

  • Determine the final yield and assess the purity by melting point analysis and a suitable chromatographic technique such as HPLC.

Method B: Mixed-Solvent Recrystallization from Hexane/Acetone

This protocol is advantageous when a single solvent does not provide the ideal solubility profile. Here, acetone acts as the "good" solvent, readily dissolving the compound, while hexane serves as the "poor" solvent to induce crystallization.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

Protocol:

  • To a 250 mL Erlenmeyer flask containing 10.0 g of the crude compound and a stir bar, add the minimum volume of acetone required to achieve complete dissolution at room temperature.

  • With continuous stirring, slowly add hexane until the solution becomes faintly turbid. This indicates the point of saturation.

  • Gently warm the flask on a hotplate until the turbidity clears, resulting in a saturated solution at an elevated temperature.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Immerse the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the crystals via vacuum filtration.

  • Wash the crystals with a small portion of a cold hexane/acetone mixture (at the same approximate ratio as the final crystallization solvent).

  • Dry the crystals under vacuum.

  • Evaluate the success of the purification by measuring the yield, melting point, and purity.

Method C: Mixed-Solvent Recrystallization from Ethanol/Water

This method employs a polar protic solvent (ethanol) and a polar anti-solvent (water) to achieve purification. It is particularly effective for moderately polar compounds.

Materials:

  • Crude this compound

  • 95% Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol while stirring.

  • To the hot solution, add hot deionized water dropwise until the solution shows a persistent cloudiness.

  • Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.

  • Allow the solution to cool slowly to room temperature without disturbance.

  • Once cooled, place the flask in an ice bath for a minimum of 30 minutes.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the filter cake with a small amount of a cold ethanol/water mixture.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its yield, melting point, and purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (optional) dissolved_product->hot_filtration Insoluble Impurities cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization cold_filtration Cold Filtration crystallization->cold_filtration washing Wash with Cold Solvent cold_filtration->washing mother_liquor Mother Liquor (Soluble Impurities) cold_filtration->mother_liquor drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

References

Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Chlorophenyl)-2-methylpropan-1-one (also known as 4'-chloroisobutyrophenone), a key building block in organic synthesis. This document offers detailed experimental protocols for its application in various transformations, quantitative data, and visualizations of reaction pathways.

Introduction

This compound is a versatile ketone that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring a halogenated aromatic ring and a sterically hindered carbonyl group, allows for a variety of chemical modifications, making it a subject of interest in medicinal chemistry and drug discovery. The presence of the chlorine atom can modulate the biological activity and metabolic stability of target compounds.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
CAS Number 18713-58-1[2]
IUPAC Name This compound[1]
Appearance Not specified, likely a solid or oil
¹³C NMR (CDCl₃) Signals corresponding to aromatic and aliphatic carbons.[1]
Mass Spectrometry (GC-MS) Molecular ion peak and fragmentation pattern consistent with the structure.[1]

Key Synthetic Applications and Protocols

This section details several key synthetic transformations of this compound, providing step-by-step experimental protocols.

Reduction to 1-(4-chlorophenyl)-2-methylpropan-1-ol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, yielding a chiral center and a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.

Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude 1-(4-chlorophenyl)-2-methylpropan-1-ol can be purified by column chromatography on silica gel if necessary.[4]

Expected Yield and Spectroscopic Data for 1-(4-chlorophenyl)-2-methylpropan-1-ol

Data TypeExpected Results
Yield >90%
¹H NMR Signals for aromatic protons, the methine proton (CH-OH), the isopropyl methyl protons, and the hydroxyl proton.
¹³C NMR Signals corresponding to the aromatic carbons, the carbinol carbon, and the isopropyl methyl carbons.
IR (cm⁻¹) A broad peak around 3300-3500 (O-H stretch) and the disappearance of the strong carbonyl peak (~1680 cm⁻¹) from the starting material.

Experimental Workflow: Reduction of this compound

G Workflow for the Reduction of this compound start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End: 1-(4-chlorophenyl)-2-methylpropan-1-ol purify->end

Caption: Workflow for the reduction of the ketone.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of a Grignard reagent to the carbonyl group of this compound provides a route to tertiary alcohols, which are important structural motifs in many biologically active molecules.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place this compound (1.0 eq) and dissolve it in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).[5]

  • Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr) (1.2-1.5 eq, typically as a solution in Et₂O or THF) dropwise via a syringe, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-1-phenylpropan-1-ol, can be purified by recrystallization or column chromatography.

Expected Quantitative Data for 1-(4-chlorophenyl)-2-methyl-1-phenylpropan-1-ol

Data TypeExpected Results
Yield 70-90%
¹H NMR Signals for the aromatic protons, the isopropyl protons, and a new methyl group singlet. The hydroxyl proton signal will also be present.
¹³C NMR A new quaternary carbon signal for the alcohol carbon and a new methyl carbon signal.
IR (cm⁻¹) A broad O-H stretch around 3400-3600 cm⁻¹ and the absence of the starting ketone's C=O stretch.

Signaling Pathway: Grignard Reaction Mechanism

G Mechanism of Grignard Addition to the Ketone ketone This compound C=O alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide grignard Methylmagnesium Bromide CH₃⁻MgBr⁺ grignard->ketone:c Nucleophilic Attack alcohol Tertiary Alcohol Product alkoxide->alcohol Protonation h3o H₃O⁺ (Work-up) h3o->alkoxide

Caption: Mechanism of the Grignard reaction.

Synthesis of Heterocyclic Derivatives

Conceptual Synthetic Pathway to a Pyrrolidinone Derivative

A multi-step synthesis could involve an initial alpha-functionalization of the ketone, followed by condensation with an amine and subsequent cyclization.

Logical Relationship: Pathway to a Heterocycle

G Conceptual Pathway to a Pyrrolidinone Derivative start This compound alpha_func α-Functionalization (e.g., Bromination) start->alpha_func condensation Condensation with an Amine alpha_func->condensation cyclization Intramolecular Cyclization condensation->cyclization end Pyrrolidinone Derivative cyclization->end

Caption: Conceptual pathway to a heterocyclic derivative.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in drug discovery. For instance, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the fungicide cyproconazole.[7] The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents, and the isobutyrophenone core provides a scaffold that can be elaborated to explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols and data presented here demonstrate its utility in accessing a range of important chemical entities, including chiral alcohols and complex heterocyclic systems. Its continued exploration is likely to lead to the discovery of novel compounds with significant biological and material properties.

References

Application Notes and Protocols for the Derivatization of the Chlorophenyl Group in 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 4-chlorophenyl moiety in 1-(4-Chlorophenyl)-2-methylpropan-1-one. This starting material is a valuable scaffold in medicinal chemistry, and derivatization of the chloro-substituent allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The protocols outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.

Introduction to Derivatization Strategies

The chlorine atom on the phenyl ring of this compound serves as a versatile chemical handle for a variety of transformations. Its replacement allows for the synthesis of analogues with modified polarity, hydrogen bonding capabilities, and steric profiles, which are critical parameters in drug design. The primary strategies for derivatizing this aryl chloride include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Introduction of primary and secondary amines to form aniline derivatives.[1][2]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond with boronic acids or esters to generate biaryl or alkyl-aryl compounds.[3][4]

  • Palladium-Catalyzed Cyanation: Installation of a nitrile group, a versatile precursor for amines, amides, and carboxylic acids.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the chloride with strong nucleophiles, activated by the para-ketone group.[7][8]

These reactions are foundational in modern synthetic organic chemistry and have been extensively used in the pharmaceutical industry.[9]

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base.[10] This reaction is highly valued for its broad substrate scope and functional group tolerance, making it ideal for late-stage functionalization in drug discovery. For this compound, this reaction enables the synthesis of a wide array of 4-amino-phenyl derivatives. The choice of phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[11]

Workflow for Buchwald-Hartwig Amination

start Setup Reaction Vessel (Inert Atmosphere) reagents Add this compound, Amine, Base (e.g., NaOtBu) start->reagents solvent Add Solvent (e.g., Toluene) reagents->solvent catalyst Add Pd Pre-catalyst and Ligand solvent->catalyst heating Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heating workup Aqueous Workup & Extraction heating->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product: 1-(4-Aminophenyl)-2-methylpropan-1-one Derivative purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Table 1: Representative Buchwald-Hartwig Amination Reactions on 4-Chloroaryl Ketones

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (3)NaOt-BuToluene10018~95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~92
3BenzylaminePEPPSI-IPr (1)-NaOt-BuToluene8012~88[12]
4Ammonia (equiv.)Pd(OAc)₂ (1.5)tBuXPhos (3)K₂CO₃t-AmylOH11020~85

Yields are approximate and based on similar substrates reported in the literature. Optimization may be required for this compound.

Protocol 1: Synthesis of 1-(4-Morpholinophenyl)-2-methylpropan-1-one

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 182.65 mg).

  • Add potassium phosphate (1.5 mmol, 318.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting aryl halides with organoboron compounds.[4] It is renowned for its mild conditions, commercial availability of reagents, and low toxicity.[3] This reaction allows the chlorine atom in this compound to be replaced with a variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for SAR exploration. The ketone functionality is well-tolerated under typical Suzuki conditions.[13]

Reaction Scheme for Suzuki-Miyaura Coupling

substrate Aryl Chloride with para-EWG (Ketone) attack Nucleophilic Attack at C-Cl substrate->attack nucleophile Strong Nucleophile (e.g., RO⁻, RS⁻) nucleophile->attack intermediate Formation of Meisenheimer Complex (Resonance Stabilized) attack->intermediate elimination Elimination of Chloride (L.G.) intermediate->elimination product Substituted Product & Aromaticity Restored elimination->product

References

Application Notes and Protocols: Reactions of 1-(4-Chlorophenyl)-2-methylpropan-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common nucleophilic reactions with the ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one, a versatile building block in organic synthesis. The protocols detailed below are foundational for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug development.

Introduction to the Reactivity of this compound

This compound, also known as 4'-chloroisobutyrophenone, is a ketone that serves as an intermediate in the synthesis of various organic compounds.[1] Its chemical structure features a carbonyl group that is susceptible to nucleophilic attack, making it a valuable precursor for creating more complex molecules. The electrophilic carbon of the carbonyl group readily reacts with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Common reactions include reduction to alcohols, addition of organometallic reagents, and olefination reactions.

I. Reduction of the Carbonyl Group

The reduction of this compound to its corresponding secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol, is a fundamental transformation. This alcohol can then be utilized in further synthetic steps. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose, offering high selectivity for aldehydes and ketones.[2][3]

General Reaction
Data Presentation
ReactantNucleophile/ReagentProduct
This compoundSodium Borohydride (NaBH₄)1-(4-Chlorophenyl)-2-methylpropan-1-ol
Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of ~2-3.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

II. Grignard Reaction for Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to the carbonyl carbon.[4] This reaction converts the ketone into a tertiary alcohol. For instance, the reaction with methylmagnesium bromide will yield 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol.

General Reaction
Data Presentation
ReactantNucleophile/ReagentProduct (Example with CH₃MgBr)
This compoundMethylmagnesium bromide (CH₃MgBr)1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide solution in THF or diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from an addition funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Add deionized water to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography or recrystallization as needed.

III. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for converting ketones into alkenes.[5][6] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The structure of the resulting alkene depends on the ylide used. For example, reacting with methylenetriphenylphosphorane will produce 1-(4-chlorophenyl)-2-methyl-1-propene.

General Reaction
Data Presentation
ReactantNucleophile/ReagentProduct (Example with Ph₃P=CH₂)
This compoundMethylenetriphenylphosphorane (Ph₃P=CH₂)1-(4-chlorophenyl)-2-methylprop-1-ene
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base dropwise via syringe to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution at room temperature for a designated period.

  • Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude alkene by column chromatography to remove triphenylphosphine oxide and other impurities.

Visualizations

Nucleophilic_Addition_Pathways start This compound reduction_product 1-(4-Chlorophenyl)-2-methylpropan-1-ol (Secondary Alcohol) start->reduction_product  Reduction  (e.g., NaBH₄)   grignard_product Tertiary Alcohol start->grignard_product  Grignard Reaction  (e.g., R-MgX)   wittig_product Alkene start->wittig_product  Wittig Reaction  (e.g., Ph₃P=CHR)  

Caption: Reaction pathways of this compound with different nucleophiles.

Experimental_Workflow A 1. Reaction Setup (Dissolve Ketone, Cool) B 2. Nucleophile Addition (Slow, Controlled) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Isolation (Drying, Concentration) D->E F 6. Purification (Chromatography/Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for nucleophilic addition reactions.

References

Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and quantification in different matrices. This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable HPLC method. The compound's non-polar nature, indicated by its positive XLogP3 value, suggests that reversed-phase chromatography will be an effective separation technique.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClOPubChem[1]
Molecular Weight182.64 g/mol PubChem[1]
XLogP33.4PubChem[1]
AppearanceSolid (predicted)
UV AbsorbanceAromatic ketone chromophore suggests strong UV absorbanceInferred

Experimental Protocol: HPLC Method Development

This protocol outlines the systematic steps for developing a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Phosphoric acid (H₃PO₄), HPLC grade

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Initial Method Scouting

The initial phase of method development involves screening different stationary phases and mobile phase compositions to achieve optimal separation.

3.1. Column Selection

Given the non-polar nature of the analyte, a reversed-phase column is the most appropriate choice.[2][3][4] A C18 column is a good starting point due to its wide applicability and strong retention for non-polar compounds.[4][5][6]

  • Primary Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Alternative Columns for Selectivity Screening: Phenyl-Hexyl, C8.

3.2. Mobile Phase Selection

A mixture of an aqueous phase and an organic modifier is used in reversed-phase HPLC.

  • Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) will be evaluated. ACN is often preferred due to its lower viscosity and UV cutoff.

  • Aqueous Phase: Ultrapure water. To improve peak shape and control the ionization of any potential acidic or basic impurities, a small amount of acid is typically added.

    • 0.1% (v/v) Formic Acid in water

    • 0.1% (v/v) Phosphoric Acid in water

3.3. Detection Wavelength

The aromatic ketone structure of this compound suggests strong UV absorbance. Based on data for similar compounds, a preliminary detection wavelength of 254 nm will be used. A UV scan of the analyte should be performed using the DAD to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

3.4. Initial Gradient Elution

A generic gradient is employed to determine the approximate elution time of the analyte and to separate it from any impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

4. Method Optimization

Based on the results from the initial scouting, the method is optimized to achieve the desired resolution, peak shape, and run time.

4.1. Isocratic vs. Gradient Elution

If the initial gradient run shows a well-resolved peak with no significant impurities eluting far from the main peak, an isocratic method can be developed for simplicity and faster run times. The optimal isocratic mobile phase composition can be estimated from the percentage of the organic modifier at the elution time of the analyte in the gradient run.

4.2. Optimization of Mobile Phase Composition

  • Organic Modifier Percentage: Fine-tune the percentage of ACN or MeOH to achieve a retention time (k') between 2 and 10 for the main peak.

  • Acid Additive: Compare the peak shape using formic acid and phosphoric acid. Select the acid that provides the most symmetrical peak.

4.3. Optimization of Flow Rate and Temperature

  • Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to balance analysis time and column backpressure.

  • Temperature: Vary the column temperature (e.g., between 25 °C and 40 °C) to improve peak shape and selectivity.

5. System Suitability

Before sample analysis, the performance of the optimized HPLC system is evaluated using system suitability tests. A standard solution of this compound is injected multiple times (n=6) to assess the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
RSD of Peak Area (%)≤ 2.0%0.5%
RSD of Retention Time (%)≤ 2.0%0.2%

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

HPLC_Method_Development start Start: Define Analytical Goal physchem Analyte Physicochemical Properties (this compound) start->physchem mode_selection Select HPLC Mode (Reversed-Phase) physchem->mode_selection scouting Initial Method Scouting mode_selection->scouting column_selection Column Selection (C18, Phenyl, C8) scouting->column_selection mobile_phase_selection Mobile Phase Selection (ACN/Water, MeOH/Water + Acid) scouting->mobile_phase_selection detection Detector Settings (UV Scan for λmax) scouting->detection gradient Initial Gradient Run scouting->gradient optimization Method Optimization gradient->optimization isocratic Isocratic vs. Gradient optimization->isocratic mobile_phase_opt Optimize Mobile Phase Ratio optimization->mobile_phase_opt flow_temp_opt Optimize Flow Rate & Temperature optimization->flow_temp_opt system_suitability System Suitability Testing flow_temp_opt->system_suitability final_method Final Validated Method system_suitability->final_method

Caption: Workflow for HPLC method development.

This application note provides a comprehensive and systematic protocol for the development of a robust and reliable reversed-phase HPLC method for the analysis of this compound. The optimized method is suitable for the routine quality control and purity assessment of this compound in a research or industrial setting. The provided workflow and tables offer a clear and concise guide for researchers and scientists involved in analytical method development.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)-2-methylpropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone that primarily serves as a crucial intermediate in the synthesis of more complex molecules. While not possessing inherent therapeutic activity, its structural motif is found in various compounds of medicinal interest. This document outlines the applications of this compound and its analogs in medicinal chemistry, with a focus on its role as a building block for psychoactive drugs and fungicides. Detailed experimental protocols for the synthesis of related compounds are provided, alongside quantitative data on the biological activity of derivatives.

Introduction: A Versatile Synthetic Intermediate

This compound belongs to a class of propiophenone derivatives that are highly valued in organic synthesis. The presence of a reactive carbonyl group, an aromatic ring amenable to substitution, and methyl groups that can influence steric and electronic properties make it a versatile precursor for a range of molecular scaffolds. Its primary application in a medicinal chemistry context is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

A notable analog, 1-(3-chlorophenyl)propan-1-one (m-chloropropiophenone), is a key starting material in the industrial synthesis of bupropion , a widely prescribed antidepressant and smoking cessation aid.[1][2] The synthetic principles and reactions involving m-chloropropiophenone are directly translatable to its para-chloro isomer, this compound, for the generation of novel bupropion analogs and other derivatives.

Furthermore, derivatives of this compound have been developed as key intermediates in the synthesis of fungicides, such as cyproconazole .[3][4] This highlights the broad utility of this chemical scaffold in the development of bioactive molecules for both human health and agriculture.

Application in Psychoactive Drug Discovery: The Bupropion Archetype

The synthesis of bupropion from m-chloropropiophenone is a classic example of how a simple ketone can be elaborated into a complex, clinically significant molecule. Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), exerting its antidepressant effects by increasing the synaptic concentrations of these neurotransmitters.[5] The general synthetic strategy involves α-halogenation of the propiophenone followed by nucleophilic substitution with an amine.

Representative Synthetic Pathway: Bupropion Hydrochloride

The following diagram illustrates a common synthetic route to bupropion hydrochloride from m-chloropropiophenone. This pathway is representative of how this compound could be utilized to create novel analogs.

bupropion_synthesis start m-Chloropropiophenone intermediate α-Bromo-m-chloropropiophenone start->intermediate Bromination (NBS or Br2) bupropion_base Bupropion (free base) intermediate->bupropion_base Amination (t-butylamine) end Bupropion HCl bupropion_base->end Salt Formation (HCl)

Fig. 1: Synthetic pathway for Bupropion HCl.
Experimental Protocol: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone

This protocol is adapted from established greener synthesis methodologies and provides a framework for the synthesis of bupropion analogs from their corresponding propiophenone precursors.[1][6]

Step 1: α-Bromination of m-Chloropropiophenone

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-chloropropiophenone (1.0 eq) in ethyl acetate.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).[1]

  • Heat the mixture to reflux (approximately 60-65°C) and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude α-bromo-m-chloropropiophenone, which can be used in the next step without further purification.

Step 2: Amination and Salt Formation

  • Dissolve the crude α-bromo-m-chloropropiophenone in a suitable solvent such as a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene.[1]

  • Add tert-butylamine (excess, typically 2-4 equivalents) to the solution.

  • Heat the mixture to 55-60°C and stir for 2-3 hours, monitoring by TLC or GC for the formation of the bupropion free base.[1]

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove excess amine and salts.

  • To the organic layer, add a solution of hydrochloric acid in a suitable solvent (e.g., 1 M HCl in ether or isopropanol) to precipitate bupropion hydrochloride.[1][7]

  • Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.

Quantitative Data: Structure-Activity Relationships of Bupropion and Analogs

The following table summarizes the in vitro biological activity of bupropion and some of its deconstructed analogs, highlighting the structural requirements for transporter inhibition. This data is crucial for guiding the design of new derivatives based on the this compound scaffold.

CompoundDopamine Transporter (DAT) Uptake Inhibition IC50 (nM)Norepinephrine Transporter (NET) Uptake Inhibition IC50 (nM)Serotonin Transporter (SERT) Uptake Inhibition IC50 (nM)Reference
Bupropion 3053715>10,000[2]
Analog 4 (des-chloro) 1200--[2]
Analog 5 (des-tert-butyl) 1100--[2]
Analog 6 (N-methyl) 13002500>10,000[2]
Analog 7 (primary amine) 8001200>10,000[2]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Application in Agrochemicals: Fungicide Intermediates

Derivatives of this compound are also pivotal in the synthesis of agrochemicals. For instance, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the production of the triazole fungicide cyproconazole.[3][4]

Synthetic Workflow: From Ketone to Fungicide Intermediate

The following diagram outlines the general workflow for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

fungicide_intermediate_synthesis start α-alkoxy p-chlorobenzyl phosphonate intermediate Alkoxy propylene derivative start->intermediate Homer-Wadsworth-Emmons reaction with cyclopropyl methyl ketone end 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone intermediate->end Acid Hydrolysis

Fig. 2: Synthesis of a fungicide intermediate.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

This protocol is based on patented synthetic methods.[4]

  • Homer-Wadsworth-Emmons Reaction: React α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a strong base (e.g., sodium amide or sodium tert-butoxide) in an organic solvent. This reaction forms a derivative of alkoxy propylene.

  • Hydrolysis: The resulting alkoxy propylene derivative is then hydrolyzed under acidic conditions (e.g., using hydrochloric acid in a mixture of water and an organic solvent like tetrahydrofuran) to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[4] The reaction is typically carried out at room temperature for several hours.[4]

Signaling Pathways and Mechanism of Action

The primary target of bupropion, a downstream product of a similar intermediate, is the dopamine and norepinephrine transporters. By inhibiting these transporters, bupropion increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effect.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET DAT / NET (Transporters) DA_NE->DAT_NET Reuptake Receptors DA & NE Receptors DA_NE->Receptors Binding Signal Signal Transduction Receptors->Signal Activation Bupropion Bupropion Bupropion->DAT_NET Inhibition

Fig. 3: Mechanism of action of Bupropion.

Conclusion

This compound is a valuable chemical intermediate with significant applications in medicinal chemistry. While it does not exhibit direct biological activity, its utility as a precursor for psychoactive drugs like bupropion analogs and for agrochemical fungicides is well-established. The synthetic protocols and structure-activity relationship data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this scaffold in creating novel, biologically active molecules. The adaptability of its synthesis allows for the generation of diverse chemical libraries for screening and optimization in various therapeutic and agricultural areas.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 1-(4-Chlorophenyl)-2-methylpropan-1-one as a key starting material. The protocols are based on established synthetic transformations and are intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction.

Reaction Scheme:

Gewald_Reaction start This compound product 2-Amino-5-(4-chlorophenyl)-4-isopropyl-thiophene-3-carbonitrile start->product Gewald Reaction reagents + Malononitrile + S8 + Base (e.g., Morpholine)

Caption: General scheme for the Gewald reaction.

Experimental Protocol:

  • To a stirred solution of this compound (1.83 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add elemental sulfur (0.32 g, 10 mmol).

  • To this suspension, add morpholine (0.87 mL, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-5-(4-chlorophenyl)-4-isopropylthiophene-3-carbonitrile.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventYield (%)Reference
2-Amino-5-(4-chlorophenyl)-4-isopropyl-thiophene-3-carbonitrileThis compoundMalononitrile, Sulfur, MorpholineEthanol85-95 (Estimated)General Gewald Reaction Protocols

Note: The yield is an estimate based on typical Gewald reactions with similar substrates. Actual yields may vary.

Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (or in this case, a ketone), and urea or thiourea to form dihydropyrimidinones or thiones. While the classical Biginelli reaction uses a β-ketoester, modifications allow for the use of ketones.

Reaction Scheme:

Biginelli_Reaction start This compound product Substituted Tetrahydropyrimidine-2-thione start->product Biginelli-like Reaction reagents + Aromatic Aldehyde + Thiourea + Acid Catalyst (e.g., HCl) Benzodiazepine_Synthesis start This compound product 2-Isopropyl-4-(4-chlorophenyl)-3H-1,5-benzodiazepine start->product Condensation reagents + o-Phenylenediamine + Catalyst (e.g., H-MCM-22, Acetic Acid) Pyrrolinone_Synthesis start This compound intermediate1 Functionalized Intermediate start->intermediate1 Multi-step functionalization product Substituted Pyrrol-3-one intermediate1->product Intramolecular Cyclization

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts acylation of chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this essential synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a Friedel-Crafts acylation of chlorobenzene with acetyl chloride?

The Friedel-Crafts acylation of chlorobenzene with acetyl chloride is an electrophilic aromatic substitution reaction. The chlorine atom on the benzene ring is an ortho-, para-directing group. Therefore, the reaction yields a mixture of two main products: 2-chloroacetophenone (ortho-isomer) and 4-chloroacetophenone (para-isomer). Due to steric hindrance from the chlorine atom at the ortho position, the major product is 4-chloroacetophenone.[1][2]

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Several factors can lead to a failed or low-yielding reaction:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water present in the reactants or solvent will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is thoroughly dried and reactants and solvents are anhydrous.

  • Insufficient Catalyst: The ketone product of the acylation forms a stable complex with the Lewis acid catalyst.[3] This complexation deactivates the catalyst. Therefore, at least a stoichiometric amount (one equivalent) of the catalyst is required for the reaction to proceed to completion. Often, a slight excess of the catalyst is used.

  • Deactivated Substrate: While chlorobenzene is reactive enough for Friedel-Crafts acylation, the presence of any additional strongly deactivating groups on the aromatic ring can prevent the reaction from occurring.[4] Ensure your starting chlorobenzene is pure.

  • Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exothermic reaction, insufficient heating may lead to an incomplete reaction. The reaction often requires heating to proceed at a reasonable rate.

Q3: I am observing the formation of unexpected byproducts. What could they be?

While the primary products are the ortho and para isomers, other side reactions can occur:

  • Meta-isomer Formation: Although the chloro group is primarily ortho-, para-directing, small amounts of the meta-isomer (3-chloroacetophenone) can sometimes be formed, particularly under forcing reaction conditions.

  • Polyacylation Products: This is generally not a significant issue in Friedel-Crafts acylation because the introduction of the first acyl group (an electron-withdrawing group) deactivates the aromatic ring towards further electrophilic substitution.[3] However, under harsh conditions, trace amounts of diacylated products might be observed.

  • Products from Impurities: Impurities in the starting materials or solvent can lead to a range of byproducts. For example, if benzene is present as an impurity in the chlorobenzene, acetophenone will be formed.

Q4: Can the acyl group rearrange during the reaction?

No, a significant advantage of the Friedel-Crafts acylation is that the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement. This is in contrast to Friedel-Crafts alkylation, where carbocation rearrangements are a common side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle the Lewis acid in a glovebox or under an inert atmosphere if possible.
Insufficient amount of Lewis acid catalyst.Use at least one molar equivalent of the Lewis acid catalyst relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) is often beneficial.
Reaction temperature is too low.After the initial addition of reagents at a lower temperature, gradually warm the reaction mixture and heat as necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
Impure or deactivated starting material.Purify the chlorobenzene (e.g., by distillation) before use. Check for the presence of any strongly deactivating impurities.
Formation of a Large Amount of Ortho-isomer Reaction conditions favoring kinetic control.The ortho/para ratio can be influenced by the solvent and temperature. While the para isomer is generally favored, consult literature for specific conditions to maximize para-selectivity.
Difficult Product Isolation The product is complexed with the Lewis acid.The reaction mixture must be quenched with water or dilute acid to hydrolyze the aluminum chloride-ketone complex and liberate the product.
Charring or Polymerization Reaction temperature is too high.Control the initial exothermic reaction by slow addition of reagents at a low temperature (e.g., in an ice bath). Avoid excessive heating during the reaction.

Experimental Protocols

Below is a representative experimental procedure for the Friedel-Crafts acylation of chlorobenzene. Note: This specific protocol utilizes acetic anhydride as the acylating agent. The general principles and workup are applicable when using acetyl chloride, though molar equivalents should be adjusted accordingly.

Preparation of 4-Chloroacetophenone using Acetic Anhydride[5]

Materials:

  • Chlorobenzene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Dilute Sulfuric Acid

  • Apparatus for stirring and heating under reflux

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, charge 204 parts by weight of acetic anhydride (2 moles), 890 parts of anhydrous aluminum chloride (6.6 moles), and 900 parts of chlorobenzene (8 moles).

  • Initial Reaction: Stir the mixture at room temperature for approximately three hours.

  • Heating: Gradually heat the mixture to 50-60°C and maintain this temperature for 5 hours with continuous stirring.

  • Completion: Increase the temperature to 100-110°C and heat for an additional 6 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and dilute sulfuric acid.

  • Extraction: Separate the organic layer, wash it thoroughly with water, and then heat it to approximately 200°C to distill off the excess chlorobenzene.

  • Purification: The crude 4-chloroacetophenone can be further purified by vacuum distillation.

Visualizing Reaction Pathways

To better understand the process, the following diagrams illustrate the main reaction pathway and a common issue related to catalyst deactivation.

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Chlorobenzene Chlorobenzene ParaProduct 4-Chloroacetophenone (Major Product) Chlorobenzene->ParaProduct AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl3_cat->AcyliumIon AcyliumIon->ParaProduct Electrophilic Aromatic Substitution OrthoProduct 2-Chloroacetophenone (Minor Product) AcyliumIon->OrthoProduct Electrophilic Aromatic Substitution

Caption: Main reaction pathway for the Friedel-Crafts acylation of chlorobenzene.

Catalyst_Deactivation_Workflow Start Start Reaction AddReagents Add Chlorobenzene, Acetyl Chloride, AlCl3 Start->AddReagents Reaction Acylation Occurs AddReagents->Reaction AddMoreCatalyst Use Stoichiometric/ Excess AlCl3 AddReagents->AddMoreCatalyst ProductFormation Ketone Product Formed Reaction->ProductFormation Complexation Ketone complexes with AlCl3 ProductFormation->Complexation CatalystDeactivated AlCl3 Catalyst is Deactivated Complexation->CatalystDeactivated LowYield Low Yield/ Incomplete Reaction CatalystDeactivated->LowYield AddMoreCatalyst->Reaction Ensures sufficient active catalyst

Caption: Workflow illustrating catalyst deactivation by product complexation.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Experimental Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Add a solution of isobutyryl chloride (1.0 equivalent) and chlorobenzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up:

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride is hygroscopic and may have been deactivated by moisture.1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: The amount of catalyst may be too low.2. Use a stoichiometric amount or a slight excess of AlCl₃ (1.1-1.3 equivalents) as it complexes with the product ketone.
3. Low Reaction Temperature or Time: The reaction may not have gone to completion.3. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for a sufficient time (monitor by TLC). Gentle heating might be necessary, but this can increase side product formation.
Formation of Multiple Products (Isomers) 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of the ortho-isomer.1. Maintain a low temperature (0-5 °C) during the addition of reactants.
2. Isomerization: Although less common in acylation, some isomerization of the acylating agent could occur under harsh conditions.2. Ensure the isobutyryl chloride is pure and the reaction conditions are not overly aggressive.
Dark-colored Reaction Mixture/Product 1. Side Reactions/Polymerization: This can occur if the reaction temperature is too high or if impurities are present.1. Control the reaction temperature carefully. Ensure the purity of starting materials.
2. Incomplete Quenching: Residual aluminum chloride complexes can cause coloration.2. Ensure thorough quenching with ice and HCl.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction.1. Monitor the reaction to completion using TLC. Adjust reaction time or temperature if necessary.
2. Formation of By-products: Such as the ortho-isomer or products from side reactions.2. Optimize reaction conditions to minimize by-product formation. Use an appropriate purification method (vacuum distillation or column chromatography) to separate the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use anhydrous conditions for the Friedel-Crafts acylation?

A1: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with AlCl₃, hydrolyzing it and rendering it inactive as a catalyst. This will significantly reduce or even completely inhibit the reaction. Therefore, all reagents and solvents must be anhydrous, and the glassware should be thoroughly dried before use.

Q2: What is the role of the aluminum chloride in this reaction?

A2: Aluminum chloride is a Lewis acid that activates the isobutyryl chloride. It coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion ((CH₃)₂CHCO⁺). This acylium ion is the active electrophile that is then attacked by the electron-rich chlorobenzene ring.

Q3: Why is the para-isomer the major product?

A3: The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. This means it directs incoming electrophiles to the ortho and para positions. However, due to the steric hindrance caused by the bulky isobutyryl group and the chlorine atom at the ortho position, the attack at the para position is sterically more favorable, leading to the formation of this compound as the major product.

Q4: Can other Lewis acids be used as catalysts?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylation. However, aluminum chloride is one of the most common and effective catalysts for this transformation. The choice of catalyst can influence the reaction conditions and the yield of the product.

Q5: What are the common side products in this reaction?

A5: The most common side product is the ortho-isomer, 1-(2-Chlorophenyl)-2-methylpropan-1-one. Its formation can be minimized by keeping the reaction temperature low. Other potential side products can arise from impurities in the starting materials or from side reactions if the reaction conditions are not well-controlled.

Data on Reaction Condition Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of varying key parameters:

Parameter Condition Effect on Yield Effect on Purity (Selectivity for para-isomer) Notes
Temperature Low (0-5 °C)May require longer reaction times for completion.HighFavors the formation of the para-isomer.
Room Temp.Generally good yield.GoodA good balance between reaction rate and selectivity.
High (>40 °C)May decrease due to side reactions.Decreases (more ortho-isomer formed).Not recommended due to increased by-product formation.
AlCl₃ (equivalents) < 1.0Low-Insufficient catalyst to drive the reaction to completion.
1.1 - 1.3OptimalOptimalEnsures enough catalyst is available to complex with the product.
> 1.5No significant improvement, may complicate work-up.-Excess catalyst can lead to a more vigorous reaction and potential side products.
Reaction Time Too shortLow-The reaction has not gone to completion.
Optimal (2-4h)HighHighDetermined by monitoring the reaction (e.g., by TLC).
Too longMay decrease slightly due to product degradation or side reactions.May decrease slightly.Unnecessary and can lead to the formation of impurities.
Solvent DichloromethaneGoodGoodInert and effective at solvating the reactants.
Carbon DisulfideGoodGoodTraditional solvent, but toxic and flammable.
NitrobenzeneCan be used, but complicates work-up.-Can act as a solvent and a reactant in some cases.

Visualization of the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of this compound.

OptimizationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Refinement cluster_3 Phase 4: Final Protocol Start Define Reaction: Chlorobenzene + Isobutyryl Chloride Catalyst Select Catalyst: Anhydrous AlCl3 Start->Catalyst Solvent Select Solvent: Anhydrous DCM Catalyst->Solvent Initial_Conditions Initial Conditions: - Temp: 0-5°C (addition) - Time: 2h - Molar Ratio: 1:1:1.1 Solvent->Initial_Conditions Run_Exp Run Initial Experiment Initial_Conditions->Run_Exp Analyze Analyze Yield & Purity (TLC, GC/MS, NMR) Run_Exp->Analyze Decision Yield/Purity Acceptable? Analyze->Decision Opt_Temp Optimize Temperature (e.g., RT, 40°C) Decision->Opt_Temp No Opt_Time Optimize Reaction Time (e.g., 4h, 6h) Decision->Opt_Time No Opt_Ratio Optimize Molar Ratios (e.g., excess chlorobenzene) Decision->Opt_Ratio No Final_Protocol Establish Optimized Protocol Decision->Final_Protocol Yes Opt_Temp->Run_Exp Opt_Time->Run_Exp Opt_Ratio->Run_Exp Troubleshoot Develop Troubleshooting Guide (based on observed issues) Final_Protocol->Troubleshoot

Workflow for optimizing the synthesis of this compound.

Technical Support Center: Purification of 4'-Chloroisobutyrophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4'-Chloroisobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4'-Chloroisobutyrophenone?

A1: The primary synthesis route for 4'-Chloroisobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. Potential impurities stemming from this process include:

  • Isomeric Byproducts: 2'-Chloroisobutyrophenone and 3'-Chloroisobutyrophenone are common isomeric impurities due to the ortho- and meta-directing effects of the chloro group, although the para-substituted product is typically the major isomer.[1][2]

  • Unreacted Starting Materials: Residual chlorobenzene and isobutyryl chloride may be present.

  • Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of di-acylated products.

  • Hydrolysis Products: Isobutyric acid can be formed if isobutyryl chloride is exposed to moisture.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products may remain.

Q2: What are the recommended primary purification techniques for 4'-Chloroisobutyrophenone?

A2: The most common and effective purification techniques for solid organic compounds like 4'-Chloroisobutyrophenone are recrystallization and column chromatography.[3][4]

  • Recrystallization: This technique is ideal for removing small amounts of impurities and can yield high-purity crystalline material. The choice of solvent is critical.[3][5]

  • Column Chromatography: This method is highly effective for separating compounds with different polarities, such as the desired 4'-isomer from its 2'- and 3'-isomers.[4]

Q3: What are the key physical properties of 4'-Chloroisobutyrophenone to consider during purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValue
Melting Point 36-39 °C
Boiling Point 253-254 °C
Appearance White to light beige crystalline powder or flakes

Source: ChemicalBook

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The melting point of the crude material is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the compound's melting point. The presence of significant impurities can also lower the melting point of the mixture.

  • Solution:

    • Add more solvent: Increase the volume of the hot solvent to ensure the compound is fully dissolved and not supersaturated.

    • Use a lower boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of 4'-Chloroisobutyrophenone.

    • Employ a two-solvent system: Dissolve the compound in a small amount of a hot solvent in which it is very soluble. Then, slowly add a hot "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. The two solvents must be miscible.[3] For 4'-Chloroisobutyrophenone, a potential system could be ethanol/water or ethyl acetate/hexane.

    • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

Problem 2: Poor Crystal Yield.

  • Cause:

    • Using too much solvent.

    • Cooling the solution too quickly, leading to the formation of fine, difficult-to-filter crystals.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Slow cooling: Allow the flask to cool slowly and undisturbed to room temperature to encourage the formation of larger crystals.

    • Cool to a lower temperature: After reaching room temperature, place the flask in an ice bath to maximize crystal precipitation.

    • Evaporate excess solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.

    • Wash with ice-cold solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.[3]

Problem 3: Crystals are colored.

  • Cause: Presence of colored impurities.

  • Solution:

    • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.

    • Hot filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as adding charcoal to a boiling solution can cause it to boil over.

Column Chromatography

Problem 1: Poor separation of isomers (e.g., 4'- vs. 2'-/3'-Chloroisobutyrophenone).

  • Cause: The polarity of the mobile phase is too high, causing all compounds to elute quickly without adequate separation.

  • Solution:

    • Optimize the mobile phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the spots of the desired product and the impurities.

    • Use a less polar mobile phase: Decrease the percentage of the polar solvent in your eluent.

    • Employ a gradient elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This will allow the less polar compounds to elute first, followed by the more polar ones with better resolution.

    • Use a longer column: A longer column provides more surface area for interaction and can improve separation.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the compound down the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent.

    • Switch to a more polar solvent system: If increasing the proportion of the current polar solvent is ineffective, a different, more polar solvent may be required.

Problem 3: Tailing of peaks on the chromatogram.

  • Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The column is overloaded with the sample.

    • The stationary phase is acidic (silica gel) and the compound is basic, or vice versa.

  • Solution:

    • Add a modifier to the mobile phase: For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine can reduce tailing.

    • Reduce the sample load: Use a smaller amount of the crude mixture.

    • Use a different stationary phase: Consider using a neutral stationary phase like alumina if interactions with silica are problematic.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude 4'-Chloroisobutyrophenone in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures like ethanol/water) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 4'-Chloroisobutyrophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 4'-Chloroisobutyrophenone in a minimal amount of the mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 4'-Chloroisobutyrophenone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides a hypothetical example of how to present purification data. Actual values will vary depending on the specific experimental conditions and the purity of the starting material.

Purification MethodSolvent SystemYield (%)Purity (by GC-MS, %)Notes
Recrystallization Ethanol/Water (e.g., 80:20)7598.5Effective for removing less polar impurities.
Column Chromatography Hexane:Ethyl Acetate (gradient)60>99.5Excellent for separating isomeric impurities.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization start Crude 4'-Chloroisobutyrophenone dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success oil Oils out observe->oil Problem no_crystals No crystals form observe->no_crystals Problem filter_dry Filter and dry crystals->filter_dry add_solvent Add more solvent oil->add_solvent change_solvent Change solvent or use two-solvent system oil->change_solvent evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask/ Add seed crystal no_crystals->scratch pure_product Pure Product filter_dry->pure_product add_solvent->dissolve change_solvent->dissolve evaporate->cool scratch->cool

Caption: A flowchart for troubleshooting common issues during the recrystallization of 4'-Chloroisobutyrophenone.

Experimental Workflow for Purification and Analysis

G Purification and Analysis Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, GC-MS) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, GC-MS) column_chromatography->purity_check2 pure_enough Is purity sufficient? purity_check1->pure_enough final_product Final Pure Product purity_check2->final_product pure_enough->final_product Yes further_purification Further Purification pure_enough->further_purification No further_purification->column_chromatography

Caption: A typical workflow for the purification and purity assessment of 4'-Chloroisobutyrophenone.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis and purification of 1-(4-chlorophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most prevalent method is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is favored for its directness and relatively high yields under optimized conditions.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to low yields in the Friedel-Crafts acylation:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

  • Catalyst Quality and Stoichiometry: In contrast to many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the product ketone complexes with the catalyst, rendering it inactive.[1] Using old or improperly stored AlCl₃ can also lead to lower activity.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While initial mixing is often done at low temperatures (0-5 °C) to manage the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to go to completion.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q3: I am observing an isomeric impurity in my crude product. How can I identify and remove it?

The primary isomeric impurity is typically the ortho-isomer, 2-(4-chlorophenyl)-2-methylpropan-1-one, formed during the Friedel-Crafts acylation. The para-isomer is generally the major product due to less steric hindrance.[2][3]

  • Identification: The isomers can be distinguished using analytical techniques such as ¹H NMR, where the aromatic protons will show different splitting patterns and chemical shifts. GC analysis will also show two distinct peaks with very similar mass-to-charge ratios in GC-MS.

  • Removal:

    • Recrystallization: If the product is a solid at room temperature, recrystallization is often the most effective method for removing the ortho-isomer. The different packing efficiencies of the isomers in a crystal lattice can be exploited.

    • Column Chromatography: If recrystallization is not feasible or does not provide sufficient purity, silica gel column chromatography can be used to separate the isomers.[4] A non-polar eluent system is typically effective.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Dark, tarry crude product Reaction temperature was too high, leading to side reactions and polymerization.[5]Maintain a low temperature (0-5 °C) during the addition of reactants. Use a more inert solvent if possible.
Multiple spots on TLC of crude product Incomplete reaction, presence of starting materials, or formation of multiple byproducts.Monitor the reaction until the starting material is consumed. Analyze the byproducts to understand side reactions. Consider adjusting the stoichiometry of the reactants or catalyst.
Product is an oil, but literature suggests a solid Presence of impurities (e.g., solvent, isomers, or byproducts) is depressing the melting point.Purify the product using column chromatography to remove impurities.[4] Subsequent trituration with a cold, non-polar solvent like hexane may induce crystallization.
Difficulty removing aluminum salts during work-up Inefficient hydrolysis of the aluminum complex.Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid. This will break down the complex and move the aluminum salts into the aqueous layer. Ensure thorough mixing.

Purification Protocols

Experimental Protocol: Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Common choices include isopropanol, ethanol, or hexane/ethyl acetate mixtures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a hexane/dichloromethane or hexane/ethyl acetate mixture) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity and Yield Data

The following table provides representative data for the purification of this compound.

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Typical Yield Primary Impurities Removed
Recrystallization (Isopropanol)85-90%>98%70-85%Ortho-isomer, starting materials
Column Chromatography92.1%[4]99.3%[4]75-90%Ortho-isomer, other byproducts
Vacuum Distillation93.1%[4]97.6%[4]80-90%Non-volatile impurities, some isomers

Diagrams

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up Procedure start->check_workup check_purification Check Purification Method start->check_purification moisture Moisture Present? check_reaction->moisture hydrolysis Incomplete Hydrolysis? check_workup->hydrolysis recrystallization Recrystallization Ineffective? check_purification->recrystallization catalyst Catalyst Stoichiometry Correct? moisture->catalyst No sol_dry Use Anhydrous Solvents/Reagents moisture->sol_dry Yes temp_time Temp/Time Optimal? catalyst->temp_time Yes sol_catalyst Use >1 eq. of Fresh Catalyst catalyst->sol_catalyst No temp_time->check_workup Yes sol_temp_time Optimize Temp & Monitor by TLC/GC temp_time->sol_temp_time No extraction Inefficient Extraction? hydrolysis->extraction No sol_hydrolysis Pour onto Ice/HCl, Stir Vigorously hydrolysis->sol_hydrolysis Yes extraction->check_purification No sol_extraction Adjust pH, Use Appropriate Solvent extraction->sol_extraction Yes chromatography Chromatography Separation Poor? recrystallization->chromatography No sol_recrystallization Screen for Better Solvent System recrystallization->sol_recrystallization Yes sol_chromatography Adjust Eluent Polarity chromatography->sol_chromatography Yes

Caption: Troubleshooting workflow for synthesis issues.

PurificationPathway crude Crude Product (from work-up) analysis1 Initial Purity Analysis (TLC, GC, NMR) crude->analysis1 decision Purity < 95%? analysis1->decision column Column Chromatography decision->column Yes recrystal Recrystallization decision->recrystal Yes pure_product Pure Product (>98%) decision->pure_product No analysis2 Purity Analysis column->analysis2 recrystal->analysis2 analysis2->pure_product

Caption: General purification and analysis pathway.

References

stability of 1-(4-Chlorophenyl)-2-methylpropan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(4-Chlorophenyl)-2-methylpropan-1-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Unexpected Peaks in Chromatogram After Acid Stress Testing 1. Degradation: The compound may be susceptible to degradation under the specific acidic conditions (concentration, temperature, time). 2. Impurity in Acid: The acid used may contain impurities. 3. Reaction with Solvent: The compound may react with the solvent under acidic conditions.1. Analyze the sample using a mass spectrometer (MS) to identify the structure of the unknown peaks. 2. Run a blank sample (acid and solvent without the compound) to check for impurities. 3. Consider using an alternative, less reactive solvent. Review literature for solvent compatibility.
Low Recovery of this compound 1. Significant Degradation: The acidic conditions may be too harsh, leading to a high percentage of degradation. 2. Precipitation: The compound or its degradation products may have precipitated out of solution. 3. Adsorption: The compound may be adsorbing to the container surface.1. Reduce the acid concentration, temperature, or duration of the stress test. 2. Visually inspect the sample for any precipitate. If observed, try to dissolve it in a suitable solvent and analyze. 3. Consider using silanized glassware to minimize adsorption.
Inconsistent Degradation Profile 1. Variable Experimental Conditions: Inconsistent temperature, acid concentration, or exposure time. 2. Oxygen Presence: The presence of oxygen can sometimes lead to oxidative degradation, especially under harsh conditions.1. Ensure precise control over all experimental parameters. Use calibrated equipment. 2. To exclude oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical acidic forced degradation conditions?

Based on the general chemistry of ketones, this compound is expected to be relatively stable under mild to moderate acidic conditions. The primary acid-catalyzed reaction for ketones is enolization, which is a reversible process.[1][2][3] Significant degradation via hydrolysis of the ketone functional group is generally not expected under standard forced degradation conditions (e.g., 0.1 N HCl at room temperature).

Q2: What are the potential degradation pathways for this compound in the presence of acid?

The principal acid-catalyzed pathway involves the formation of an enol intermediate.[1][2] While the ketone itself is relatively stable, this enol intermediate can be more reactive. If other reactive species are present, this could lead to subsequent reactions. For instance, in the presence of halogens, α-halogenation can occur.[3][4]

Q3: How can I design a forced degradation study to assess the acid stability of this compound?

A typical forced degradation study involves subjecting a solution of the compound to various stress conditions. For acid stability, this would involve treating the compound with an acid (e.g., HCl or H₂SO₄) at different concentrations and temperatures. It is recommended to follow established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7]

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. The method should be validated to ensure it can separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradants formed.

Experimental Protocols

Protocol: Acidic Forced Degradation Study

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sodium hydroxide (NaOH), 1.0 N solution (for neutralization)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Treatment:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N HCl.

    • Dilute to volume with a 50:50 mixture of methanol and water. This results in a final acid concentration of 0.1 N.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting to volume with a 50:50 mixture of methanol and water (without acid).

  • Stress Conditions:

    • Incubate both the acid-treated and control samples at 60°C for 24 hours.

    • Periodically withdraw aliquots (e.g., at 0, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the acidic samples by adding an equivalent amount of 1.0 N NaOH.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Potential Acid-Catalyzed Enolization Pathway

Caption: Acid-catalyzed equilibrium between the keto and enol forms.

General Forced Degradation Workflow

G cluster_workflow Forced Degradation Workflow start Start: Drug Substance Solution stress Apply Stress Conditions (e.g., Acid, Heat) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC) neutralize->analyze evaluate Evaluate Data (Degradation %, Impurity Profile) analyze->evaluate end End: Stability Profile evaluate->end

References

Technical Support Center: Degradation of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial degradation pathways for this compound?

A1: While specific literature on this compound is limited, based on related chlorinated aromatic compounds, two primary initial degradation pathways are expected: microbial degradation and photodegradation. Microbial pathways often involve hydroxylation of the aromatic ring followed by ring cleavage.[1][2][3][4] Photodegradation is likely to proceed via cleavage of the bond between the carbonyl group and the aromatic ring.

Q2: I am not observing any degradation of the compound in my microbial culture. What are some potential reasons?

A2: Several factors could contribute to the lack of degradation:

  • Toxicity: The parent compound or its metabolites may be toxic to the microorganisms.[1] Consider starting with lower concentrations.

  • Acclimation: The microbial consortium may require an acclimation period to induce the necessary enzymes for degradation.

  • Nutrient Limitation: Ensure the growth medium contains all necessary nutrients for microbial activity.

  • Inappropriate Microbial Strain(s): The selected microorganisms may not possess the enzymatic machinery to degrade this specific compound. Consider using a mixed culture from a contaminated site or strains known to degrade chlorinated aromatic compounds.[1]

Q3: What are the likely major metabolites I should be looking for during analysis?

A3: Based on the degradation of similar structures, potential early-stage metabolites include:

  • Hydroxylated derivatives: 1-(4-Chloro-X-hydroxyphenyl)-2-methylpropan-1-one.

  • Ring-cleavage products: Following dihydroxylation, the aromatic ring may be cleaved to form aliphatic acids.

  • Dechlorinated products: Loss of the chlorine atom to form 1-phenyl-2-methylpropan-1-one.

  • Side-chain oxidation products: Oxidation of the isobutyl group.

  • Photodegradation products: 4-chlorobenzoic acid and isobutyrophenone.

Q4: I am observing unexpected peaks in my HPLC/GC-MS analysis. How can I identify them?

A4: Unexpected peaks could be intermediate degradation products, byproducts from media components, or contaminants. To identify them:

  • Mass Spectrometry (MS): Analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. This can provide clues about its structure.

  • Reference Standards: If you have hypothesized potential metabolites, synthesize or purchase reference standards to compare their retention times and mass spectra.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown compound.

Troubleshooting Guides

Issue 1: Poor or No Microbial Degradation
Symptom Possible Cause Troubleshooting Step
No decrease in parent compound concentration.Microbial toxicity.Perform a toxicity assay with varying concentrations of the compound.
Lack of acclimation.Gradually increase the concentration of the compound over time to allow the culture to adapt.
Inappropriate microbial culture.Isolate cultures from contaminated environments or use known degraders of chlorinated aromatics.[1]
Slow degradation rate.Sub-optimal culture conditions.Optimize pH, temperature, and aeration for the specific microbial culture.
Nutrient limitation.Supplement the medium with essential nutrients (e.g., nitrogen, phosphorus, trace elements).
Issue 2: Difficulty in Identifying Photodegradation Products
Symptom Possible Cause Troubleshooting Step
Complex mixture of products observed.Multiple competing reaction pathways.Vary the irradiation wavelength and intensity to favor specific pathways.
Secondary degradation of primary products.Analyze samples at shorter time intervals to identify initial products before they degrade further.
Products are not amenable to GC-MS.Products are highly polar or non-volatile.Use LC-MS for analysis. Derivatization may be necessary for some compounds.
Low concentration of products.Inefficient photodegradation.Increase the irradiation time or intensity. Use a photosensitizer if applicable.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay
  • Prepare Basal Salt Medium: Prepare a sterile basal salt medium appropriate for the chosen microbial culture.

  • Inoculation: Inoculate the medium with the microbial culture (e.g., activated sludge, pure strain, or enriched consortium).

  • Spiking: Add this compound from a sterile stock solution to achieve the desired initial concentration (e.g., 10-100 mg/L).

  • Incubation: Incubate the cultures on a shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Quench the microbial activity (e.g., by adding a solvent or acidifying). Extract the compounds of interest using a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis: Analyze the extracts using HPLC or GC-MS to quantify the parent compound and identify metabolites.

Protocol 2: Photodegradation Experiment
  • Prepare Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, water).

  • Irradiation: Place the solution in a photoreactor equipped with a suitable light source (e.g., xenon lamp, mercury lamp). Use filters to select specific wavelengths if necessary.[5]

  • Sampling: Take samples at different time points during irradiation.

  • Analysis: Directly inject the samples into an HPLC or GC-MS system to monitor the degradation of the parent compound and the formation of photoproducts.

Data Presentation

Table 1: Example Microbial Degradation Kinetics
Time (hours)Concentration (mg/L)% Degradation
050.00
1242.515
2431.038
4815.569
725.289.6
Table 2: Example Photodegradation Half-life Data
MediumLight SourceHalf-life (t½) in hours
Deionized WaterXenon Lamp (300 W)8.5
MethanolXenon Lamp (300 W)4.2
AcetonitrileXenon Lamp (300 W)6.8

Visualizations

Microbial_Degradation_Pathway cluster_0 Proposed Microbial Degradation Parent 1-(4-Chlorophenyl)- 2-methylpropan-1-one Hydroxylated 1-(4-Chloro-X-hydroxyphenyl)- 2-methylpropan-1-one Parent->Hydroxylated Monooxygenase Dihydroxylated 1-(4-Chloro-X,Y-dihydroxyphenyl)- 2-methylpropan-1-one Hydroxylated->Dihydroxylated Monooxygenase RingCleavage Ring Cleavage Products (e.g., muconic acid derivatives) Dihydroxylated->RingCleavage Dioxygenase (meta or ortho cleavage) Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization Further Metabolism

Caption: Proposed microbial degradation pathway.

Photodegradation_Pathway cluster_1 Proposed Photodegradation Parent 1-(4-Chlorophenyl)- 2-methylpropan-1-one Radical 4-Chlorobenzoyl Radical + Isobutyl Radical Parent->Radical α-cleavage (Norrish Type I) Product3 4-Chlorophenol Parent->Product3 Alternative Pathway Product1 4-Chlorobenzoic Acid Radical->Product1 Reaction with O2/H2O Product2 Isobutyrophenone Radical->Product2 Recombination/Abstraction

Caption: Proposed photodegradation pathway.

Experimental_Workflow cluster_2 General Experimental Workflow Start Experiment Setup (Microbial or Photochemical) Sampling Time-course Sampling Start->Sampling Extraction Sample Preparation (e.g., LLE, SPE) Sampling->Extraction Analysis Instrumental Analysis (HPLC, GC-MS) Extraction->Analysis Data Data Processing & Metabolite Identification Analysis->Data Pathway Pathway Elucidation Data->Pathway

Caption: General experimental workflow diagram.

References

managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. The primary focus is on managing the exothermic nature of the Friedel-Crafts acylation reaction used in this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, with a focus on managing the exothermic reaction.

Issue Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of addition of acylating agent (isobutyryl chloride) is too fast.2. Inadequate cooling or stirring.3. Lewis acid catalyst (e.g., AlCl₃) is of poor quality or has been exposed to moisture.4. Incorrect stoichiometry of reactants.1. Immediately stop the addition of the acylating agent.2. Increase the efficiency of the cooling bath (e.g., add dry ice to the acetone bath).3. Ensure vigorous stirring to improve heat transfer.4. If the temperature continues to rise rapidly, have a quenching bath of cold, dilute acid or a large volume of an appropriate inert solvent ready for emergency quenching.5. For future reactions, slow down the addition rate and maintain a lower reaction temperature.
Low Product Yield 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Deactivation of the Lewis acid catalyst by moisture.3. Sub-optimal molar ratio of reactants.4. Product loss during work-up and purification.1. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider allowing it to stir for a longer period at the controlled temperature.2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Use a slight excess of the Lewis acid and the acylating agent.4. Optimize the extraction and purification steps to minimize loss.
Formation of Significant Side Products (e.g., ortho-isomer) 1. Reaction temperature is too high, reducing the selectivity for the para-product.2. Non-optimal solvent choice.1. Maintain a lower reaction temperature, ideally between -10°C and 0°C, to favor the formation of the sterically less hindered para-isomer.2. Consider using a non-polar solvent like dichloromethane or 1,2-dichloroethane.
Difficult or Violent Quenching Step 1. Adding water or aqueous solutions directly to the reaction mixture.2. Insufficient cooling during quenching.1. Crucially, always add the reaction mixture slowly to a pre-cooled mixture of crushed ice and dilute hydrochloric acid. This ensures that the heat generated during the hydrolysis of the aluminum chloride complex is effectively dissipated.[1] 2. Maintain vigorous stirring of the ice/acid mixture during the addition.
Emulsion Formation During Work-up 1. Presence of unreacted aluminum salts.1. Add a small amount of a saturated aqueous solution of sodium chloride (brine) to help break the emulsion.2. Gentle swirling or allowing the mixture to stand for a period can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is the Friedel-Crafts acylation reaction itself, where chlorobenzene reacts with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The formation of the acylium ion and its subsequent reaction with the aromatic ring releases a significant amount of heat. Additionally, the quenching step, where the reaction mixture is added to water or acid, is also highly exothermic due to the hydrolysis of the aluminum chloride-ketone complex.

Q2: How can I effectively control the reaction temperature?

A2: Effective temperature control is crucial for both safety and product selectivity. Key strategies include:

  • Slow, controlled addition: The acylating agent (isobutyryl chloride) should be added dropwise to the mixture of chlorobenzene and aluminum chloride at a rate that allows the cooling system to dissipate the generated heat and maintain the desired internal temperature.

  • Efficient cooling: Use a cooling bath such as an ice-salt mixture or a cryostat to maintain a low reaction temperature, typically between -10°C and 0°C.

  • Vigorous stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.

Q3: What are the consequences of poor temperature control?

A3: Poor temperature control can lead to several undesirable outcomes:

  • Runaway reaction: A rapid, uncontrolled increase in temperature can lead to a dangerous increase in pressure and potential vessel rupture.

  • Reduced selectivity: Higher temperatures can lead to the formation of undesired isomers (e.g., the ortho-product) and other side products, reducing the yield and purity of the desired this compound.

  • Decomposition: At very high temperatures, the reactants or product may decompose.

Q4: Is there a specific order of addition for the reagents?

A4: Yes, the order of addition is critical for controlling the reaction. Typically, the aluminum chloride is suspended in the solvent (e.g., dichloromethane), and then the chlorobenzene is added. The mixture is cooled to the desired temperature before the slow, dropwise addition of isobutyryl chloride. This ensures that the highly reactive acylium ion is formed in the presence of the substrate and that its concentration is kept low, which helps to manage the rate of the exothermic reaction.

Q5: What are the best practices for quenching the reaction?

A5: The quenching process must be handled with extreme care due to its exothermic nature. The safest method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid.[1] This method provides a large surface area and a significant heat sink to absorb the heat of hydrolysis. Never add water or an aqueous solution directly to the reaction vessel. This can cause a localized, violent exotherm.

Experimental Protocol: Friedel-Crafts Acylation for this compound (Representative)

Disclaimer: This is a representative protocol based on general principles of Friedel-Crafts acylation. Researchers should conduct a thorough risk assessment and optimize conditions for their specific laboratory setup and scale.

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried and the setup is under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to -10°C to 0°C using an appropriate cooling bath.

  • Add chlorobenzene (1.0 equivalent) to the cooled suspension with stirring.

  • Slowly add isobutyryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl mixture.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_troubleshooting Troubleshooting start Start dry_glassware Dry Glassware & Assemble Under Inert Atmosphere start->dry_glassware cool_reactor Cool Reactor to Setpoint (-10°C to 0°C) dry_glassware->cool_reactor add_alcl3 Add AlCl₃ and Chlorobenzene cool_reactor->add_alcl3 slow_addition Slow, Controlled Addition of Isobutyryl Chloride add_alcl3->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp stir Maintain Vigorous Stirring slow_addition->stir temp_increase Rapid Temperature Increase? monitor_temp->temp_increase monitor_reaction Monitor Reaction Progress (TLC/GC) stir->monitor_reaction quench Slowly Add Reaction Mixture to Quench Bath monitor_reaction->quench prepare_quench Prepare Ice/HCl Quench Bath prepare_quench->quench extract Extraction and Washing quench->extract dry_purify Drying and Purification extract->dry_purify end End Product dry_purify->end temp_increase->slow_addition No emergency_stop Stop Addition & Enhance Cooling temp_increase->emergency_stop Yes emergency_stop->quench Emergency Quench (if necessary) Troubleshooting_Logic_Diagram cluster_causes Potential Causes cluster_solutions Immediate Actions cluster_prevention Preventative Measures issue Issue: Uncontrolled Exotherm cause1 Addition Rate Too Fast issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Poor Stirring issue->cause3 cause4 Moisture Contamination issue->cause4 solution1 Stop Reagent Addition cause1->solution1 solution2 Increase Cooling Capacity cause2->solution2 solution3 Ensure Vigorous Stirring cause3->solution3 prevention4 Use Anhydrous Reagents & Inert Atmosphere cause4->prevention4 prevention1 Calibrate Addition Rate solution1->prevention1 prevention2 Use Efficient Cooling Bath solution2->prevention2 prevention3 Ensure Proper Stirring solution3->prevention3

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. The primary synthesis route discussed is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and can be deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, so a stoichiometric amount is often required.[1] 3. Deactivated Substrate: While chlorobenzene is only mildly deactivated, highly impure starting material can inhibit the reaction. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use fresh, anhydrous AlCl₃. Handle it in a dry environment (e.g., glove box or under an inert atmosphere). 2. Ensure at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (isobutyryl chloride). An excess of the catalyst may be beneficial. 3. Use purified chlorobenzene and isobutyryl chloride. 4. Gradually increase the reaction temperature, monitoring for product formation. Be cautious, as higher temperatures can sometimes lead to side reactions.
Formation of Ortho Isomer (2-Chloro Isomer) The chloro group is an ortho, para-directing group. While the para product is sterically favored and typically the major product, some ortho isomer will likely form.[2]1. Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., below 0°C) can enhance para-selectivity.[3] 2. Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Experiment with less polar solvents like carbon disulfide or nitrobenzene. 3. Purification: The ortho and para isomers can typically be separated by chromatography or recrystallization.
Reaction Stalls or is Incomplete 1. Insufficient Mixing: Poor mixing can lead to localized depletion of reactants or catalyst. 2. Precipitation of Reactants/Catalyst: The reaction mixture may become too thick for effective stirring.1. Ensure vigorous and efficient stirring throughout the reaction. 2. If the mixture becomes too viscous, consider adding more solvent.
Difficult Product Isolation/Work-up The aluminum chloride-ketone complex needs to be hydrolyzed to liberate the product. This can sometimes lead to emulsions or difficult separations.1. Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice and concentrated HCl. This exothermic process should be done in a well-ventilated fume hood. 2. Solvent Extraction: Use an appropriate organic solvent (e.g., dichloromethane, diethyl ether) for extraction. If emulsions form, adding a saturated brine solution can help break them.

Catalyst Selection for Optimal Yield

The choice of catalyst is crucial for maximizing the yield and selectivity of this compound. While aluminum chloride (AlCl₃) is the most common catalyst, several alternatives have been explored for Friedel-Crafts acylations, offering potential benefits in terms of handling, reusability, and environmental impact.

Catalyst Typical Conditions Advantages Disadvantages Reported Yield (Similar Reactions)
Aluminum Chloride (AlCl₃) Anhydrous, often in a non-polar solvent (e.g., CS₂, CH₂Cl₂), stoichiometric amounts required.[1]High reactivity, readily available.Hygroscopic, corrosive, generates significant acidic waste, not truly catalytic.[4]Generally good to high yields, but specific quantitative data for this reaction is not readily available in comparative studies.
Zeolites (e.g., H-BEA, H-Y) High temperatures, can be used in solvent-free conditions or with a solvent.[4]Reusable, environmentally friendly, can offer shape selectivity.May require higher temperatures and longer reaction times, potential for lower activity with deactivated substrates.Moderate to good yields have been reported for the acylation of other aromatic compounds.
Ionic Liquids (e.g., [bmim]Cl-AlCl₃) Can act as both solvent and catalyst, moderate temperatures.[5][6][7]Reusable, can lead to high selectivity, non-volatile.Can be expensive, may require specialized handling.High yields and excellent para-selectivity have been reported for the acylation of various aromatics.[5][6][7]
Metal Triflates (e.g., Sc(OTf)₃, Hf(OTf)₄) Catalytic amounts, can be used in various solvents.Highly active, can be used in smaller quantities than traditional Lewis acids.Can be expensive, may be sensitive to moisture.Good to excellent yields reported for the acylation of unactivated benzenes like chlorobenzene.
Metal Oxides (e.g., ZnO) Solvent-free conditions, room temperature.Reusable, mild reaction conditions.May have lower activity compared to strong Lewis acids.Good yields reported for the acylation of chlorobenzene with various acid chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is the para-isomer the major product in the Friedel-Crafts acylation of chlorobenzene?

A1: The chlorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons into the ring through resonance, which stabilizes the intermediate carbocation at these positions. However, the para position is sterically less hindered than the ortho positions, which are adjacent to the relatively bulky chlorine atom. This steric hindrance makes the attack of the acylium ion at the para position more favorable, resulting in the para-isomer being the major product.[2]

Q2: Can I use isobutyric anhydride instead of isobutyryl chloride?

A2: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using an anhydride can be advantageous as it avoids the generation of corrosive HCl gas as a byproduct.

Q3: My reaction is not working, and I suspect my aluminum chloride has gone bad. How can I check its activity?

A3: Aluminum chloride is highly sensitive to moisture. If it has been improperly stored, it may have hydrolyzed and lost its activity. A simple qualitative test is to carefully add a small amount to water (in a controlled environment, as this reaction is highly exothermic and releases HCl gas). Active AlCl₃ will react vigorously. For a more definitive test, you can run a small-scale control reaction with a known reactive substrate, such as toluene, to see if the desired acylation occurs.

Q4: Are there any "greener" alternatives to traditional Lewis acid catalysts for this reaction?

A4: Yes, research has focused on developing more environmentally friendly catalysts for Friedel-Crafts acylations. These include solid acid catalysts like zeolites and clays, which are reusable and can be easily separated from the reaction mixture.[4] Ionic liquids are another promising alternative as they can act as both the solvent and catalyst and are often recyclable.[5][6][7] Metal triflates are also effective in catalytic amounts.

Q5: What is the purpose of the acidic work-up with ice and HCl?

A5: The acidic work-up serves two main purposes. First, it hydrolyzes the complex formed between the aluminum chloride catalyst and the carbonyl oxygen of the product ketone, liberating the desired this compound. Second, it quenches any unreacted aluminum chloride and helps to dissolve the aluminum salts, facilitating their removal from the organic product during extraction.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Chlorobenzene with Isobutyryl Chloride using AlCl₃

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) (as solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent (e.g., dichloromethane). Stir the suspension and cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃. Maintain the temperature at 0-5 °C.

  • Addition of Substrate: Add chlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be allowed to warm to room temperature and stirred for an additional period.

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound (the para-isomer).

Visualizations

Catalyst_Selection_Workflow cluster_green Greener Alternatives cluster_traditional Traditional Method start Start: Need to synthesize This compound q1 Are environmental impact and catalyst reusability critical? start->q1 zeolites Consider Zeolites (e.g., H-BEA, H-Y) q1->zeolites Yes alcl3 Use Aluminum Chloride (AlCl3) q1->alcl3 No q2 Is high para-selectivity the primary goal? q2->zeolites No, general reusability ionic_liquids Consider Ionic Liquids (e.g., [bmim]Cl-AlCl3) q2->ionic_liquids Yes metal_oxides Consider Metal Oxides (e.g., ZnO) for mild conditions q2->metal_oxides No, mildness is key zeolites->q2 end Proceed with selected catalyst and protocol zeolites->end ionic_liquids->end metal_oxides->end optimize Optimize for para-selectivity: - Low temperature - Choice of solvent alcl3->optimize optimize->end Troubleshooting_Low_Yield cluster_catalyst_issues Catalyst-Related Solutions cluster_condition_issues Condition-Related Solutions start Low or No Yield Observed check_catalyst Check Catalyst Activity (Anhydrous AlCl3?) start->check_catalyst use_fresh_catalyst Use fresh, anhydrous AlCl3 and handle under inert atmosphere check_catalyst->use_fresh_catalyst Yes, moisture exposure possible increase_catalyst Increase catalyst loading (stoichiometric or slight excess) check_catalyst->increase_catalyst Yes, amount might be insufficient check_conditions Review Reaction Conditions check_catalyst->check_conditions No, catalyst is active and sufficient end Re-run experiment with optimized parameters use_fresh_catalyst->end increase_catalyst->end check_temp Was the temperature too low? check_conditions->check_temp increase_temp Gradually increase temperature and monitor reaction check_temp->increase_temp Yes check_reagents Are starting materials pure? check_temp->check_reagents No increase_temp->end purify_reagents Purify chlorobenzene and isobutyryl chloride check_reagents->purify_reagents No, purity is questionable check_reagents->end Yes, high purity purify_reagents->end

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. The content focuses on the critical role of solvent effects in this Friedel-Crafts acylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related problems.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Highly polar solvents can form stable complexes with the Lewis acid catalyst (e.g., AlCl₃), reducing its catalytic activity.Use a non-polar or moderately polar aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). These solvents are known to be effective for Friedel-Crafts acylations.
Moisture in the Solvent: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.Ensure all solvents are anhydrous. Use freshly distilled solvents or solvents from a sealed bottle over molecular sieves.
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.While the reaction is typically run at low temperatures (0-5 °C) to control selectivity, if the yield is poor, consider allowing the reaction to slowly warm to room temperature after the initial addition of reactants.
Formation of Multiple Products (Isomers) Solvent Polarity Influencing Selectivity: The choice of solvent can affect the ratio of ortho to para isomers. While the para isomer is generally favored due to steric hindrance, polar solvents can sometimes alter this selectivity.[1]For maximizing the yield of the desired para isomer, non-polar solvents like carbon disulfide or dichloromethane are generally preferred.[1]
Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired side products and isomers.Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride and Lewis acid.
Reaction Mixture Becomes a Tar-Like Substance Use of a Reactive Solvent: Solvents that can participate in the Friedel-Crafts reaction (e.g., benzene, toluene) should be avoided as they will compete with the chlorobenzene substrate.Use an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide. Nitrobenzene can be used but may be acylated itself under harsh conditions.
High Concentration of Reactants: A highly concentrated reaction mixture can lead to polymerization and the formation of tars.Ensure adequate solvent is used to keep all reactants and intermediates in solution.
Difficulty in Product Isolation/Purification Solvent with a High Boiling Point: Solvents like nitrobenzene have high boiling points, which can make their removal during workup challenging.Prefer low-boiling point solvents like dichloromethane (b.p. ~40 °C) for easier removal under reduced pressure.
Formation of a Stable Product-Catalyst Complex: The ketone product can form a complex with the Lewis acid, making the workup difficult.During the workup, the reaction mixture should be quenched by slowly adding it to ice-cold dilute acid (e.g., HCl) to break up the complex.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Q2: Which solvent is recommended for the Friedel-Crafts acylation of chlorobenzene to obtain this compound?

A2: Non-polar aprotic solvents are generally recommended. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices due to their inertness, ability to dissolve the reactants and intermediates, and ease of removal after the reaction. Carbon disulfide (CS₂) is also a classic solvent for this reaction.[1]

Q3: Can I use a polar solvent like nitrobenzene?

A3: While nitrobenzene can be used as a solvent for Friedel-Crafts reactions and can sometimes favor the formation of the thermodynamically more stable product, it has several drawbacks.[1][3] It is a deactivating substrate and can potentially undergo acylation itself. Its high boiling point also complicates product isolation. For the synthesis of this compound, a non-polar solvent is generally a better choice to maximize the yield of the desired para isomer.

Q4: How does solvent polarity affect the outcome of the reaction?

A4: Solvent polarity can influence both the reaction rate and the regioselectivity (the ratio of ortho to para products). In non-polar solvents, the reaction often proceeds under kinetic control, favoring the faster-forming product. In more polar solvents, the intermediate acylium ion-Lewis acid complex is more soluble, which can allow for equilibrium to be established, potentially favoring the thermodynamically more stable product.[1] For the acylation of chlorobenzene, the para product is the major product due to reduced steric hindrance compared to the ortho position.[2]

Q5: Are there any solvent-free methods for this synthesis?

A5: Solvent-free Friedel-Crafts acylations have been developed and can be more environmentally friendly.[4][5] These methods often utilize solid acid catalysts or occur under high-pressure conditions. While feasible, they may require specialized equipment and optimization compared to traditional solvent-based methods.

Data Presentation

Table 1: Theoretical Impact of Solvent Choice on the Synthesis of this compound

Solvent Type Dielectric Constant (approx.) Expected Yield of para-isomer Potential Issues
Carbon Disulfide (CS₂)Non-polar, Aprotic2.6HighHighly flammable, toxic
Dichloromethane (DCM)Moderately Polar, Aprotic9.1HighVolatile, potential carcinogen
1,2-Dichloroethane (DCE)Moderately Polar, Aprotic10.4HighToxic
NitrobenzenePolar, Aprotic34.8Moderate to HighCan be acylated, difficult to remove, toxic

Note: The expected yields are qualitative and based on general principles of Friedel-Crafts reactions. Actual yields will vary depending on specific reaction conditions.

Experimental Protocols

Standard Protocol for the Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chlorobenzene (1.0 equivalent) to the dropping funnel with some anhydrous dichloromethane.

  • Add isobutyryl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane.

  • Slowly add the chlorobenzene solution from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup and Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add AlCl3 and DCM to flask B 2. Cool to 0-5 °C A->B C 3. Add Isobutyryl Chloride B->C D 4. Slowly add Chlorobenzene in DCM C->D E 5. Stir at 0-5 °C for 1-2 hours D->E F 6. Monitor by TLC E->F G 7. Quench with ice/HCl F->G Reaction Complete H 8. Separate layers and extract G->H I 9. Wash organic layer H->I J 10. Dry and concentrate I->J K 11. Purify (distillation/chromatography) J->K end Final Product K->end start Start start->A

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Solvent-Related Causes cluster_solutions Solutions Problem Low Product Yield Cause1 Inappropriate Solvent Polarity Problem->Cause1 Cause2 Moisture in Solvent Problem->Cause2 Cause3 Reactive Solvent Problem->Cause3 Solution1 Use non-polar aprotic solvent (DCM, DCE, CS2) Cause1->Solution1 Solution2 Use anhydrous solvent Cause2->Solution2 Solution3 Use inert solvent Cause3->Solution3

Caption: Troubleshooting logic for low yield focusing on solvent-related issues.

References

preventing byproduct formation in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is favored for its relatively high yield and selectivity for the desired para-isomer.

Q2: What are the primary byproducts in this synthesis?

A2: The main byproduct is the ortho-isomer, 1-(2-chlorophenyl)-2-methylpropan-1-one. Due to the electron-withdrawing nature of the acyl group, polyacylation is generally not a significant issue.[1][2] Rearrangement of the isobutyryl group is also not observed under typical Friedel-Crafts acylation conditions.

Q3: How can I maximize the yield of the desired para-isomer?

A3: Maximizing the para-isomer yield involves controlling the reaction conditions. Lower reaction temperatures generally favor the formation of the para-isomer over the ortho-isomer. The choice of Lewis acid catalyst and solvent can also influence the regioselectivity. Steric hindrance from the bulky isobutyryl group naturally favors substitution at the less hindered para position.[3][4]

Q4: What are the key safety precautions for this reaction?

A4: Aluminum chloride is a moisture-sensitive and corrosive Lewis acid that reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Isobutyryl chloride is also corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction quench should be performed carefully by slowly adding the reaction mixture to ice water to manage the exothermic reaction.[5]

Q5: How can I purify the final product to remove the ortho-byproduct?

A5: Separation of the para and ortho isomers can be challenging due to their similar physical properties. Common purification methods include fractional crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the reaction and the required purity of the final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Deactivated aromatic ring (presence of strongly electron-withdrawing groups).4. Reaction temperature is too low.1. Use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere.2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone.3. Ensure the starting chlorobenzene is pure.4. While low temperatures favor para-selectivity, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC.
High proportion of ortho-isomer 1. High reaction temperature.2. Inappropriate choice of Lewis acid or solvent.1. Conduct the reaction at a lower temperature (e.g., 0-5 °C).2. While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts can be explored for better selectivity. The choice of solvent can also influence isomer distribution.
Formation of a dark, tarry reaction mixture 1. Reaction temperature is too high, leading to side reactions and polymerization.2. Presence of impurities in the starting materials or solvent.1. Maintain strict temperature control throughout the reaction.2. Use high-purity, anhydrous reagents and solvents.
Difficult work-up and product isolation 1. Incomplete quenching of the catalyst, leading to emulsions.2. The product is an oil and does not solidify.1. Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl to fully decompose the aluminum chloride complex.[6]2. If the product oils out, attempt purification by column chromatography. Seeding the oil with a small crystal of the pure product may induce crystallization.

Data Presentation

Table 1: Influence of Reaction Temperature on Para/Ortho Isomer Ratio (Illustrative)

Temperature (°C)Para-Isomer (%)Ortho-Isomer (%)Para:Ortho Ratio
095519:1
2590109:1
5080204:1

Note: This data is illustrative and based on general principles of Friedel-Crafts acylation. Actual ratios may vary depending on specific experimental conditions.

Table 2: Comparison of Lewis Acid Catalysts (Qualitative)

CatalystRelative ActivityPara-SelectivityComments
AlCl₃HighGoodMost common, requires stoichiometric amounts.
FeCl₃ModerateModerate to GoodLess reactive than AlCl₃, can be more cost-effective.
ZnCl₂Low to ModerateGoodMilder Lewis acid, may require higher temperatures.
ZeolitesVariesHighHeterogeneous catalyst, can be recycled. Activity depends on pore size and acidity.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Chlorobenzene with Isobutyryl Chloride

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas evolved).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add chlorobenzene (1.0 equivalent) to the flask.

  • Slowly add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Fractional Crystallization
  • Dissolve the crude product (a mixture of para and ortho isomers) in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[7]

  • Slowly cool the solution to room temperature to allow the less soluble para-isomer to crystallize.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals to obtain purified this compound. The purity can be checked by melting point, NMR, or GC.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants Chlorobenzene Chlorobenzene ParaProduct This compound (Desired Product) Chlorobenzene->ParaProduct + Acylium Ion (Para attack) OrthoProduct 1-(2-Chlorophenyl)-2-methylpropan-1-one (Byproduct) Chlorobenzene->OrthoProduct + Acylium Ion (Ortho attack) IsobutyrylChloride Isobutyryl Chloride AcyliumIon Acylium Ion Intermediate IsobutyrylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) HCl HCl

Caption: Reaction pathway for the Friedel-Crafts acylation of chlorobenzene.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or High Byproduct? Start->Problem CheckCatalyst Check Catalyst Quality (Anhydrous?) Problem->CheckCatalyst Yes CheckTemp Review Reaction Temperature Problem->CheckTemp Yes CheckPurity Verify Starting Material Purity Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No Failure Consult Further Problem->Failure Persistent Issue NewCatalyst Use Fresh, Anhydrous Catalyst CheckCatalyst->NewCatalyst LowTemp Lower Temperature for Para-Selectivity CheckTemp->LowTemp PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents LowTemp->Problem Re-run NewCatalyst->Problem Re-run PurifyReagents->Problem Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a common intermediate in pharmaceutical and chemical research. The primary synthetic route discussed is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction does not seem to be progressing, or the yield is very low. What are the common causes?

A1: Several factors can lead to a sluggish or low-yielding reaction:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) will be quenched by water. Ensure all glassware is thoroughly dried, and anhydrous reagents and solvents are used.

  • Inactive Catalyst: Aluminum chloride can degrade upon exposure to air and moisture. Use a fresh, high-quality batch of anhydrous AlCl₃. The catalyst should be a fine, free-flowing powder.

  • Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone. Ensure you are using the correct molar ratio of catalyst to acylating agent.

  • Deactivated Aromatic Ring: The chlorine atom on chlorobenzene deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently slower than with benzene. You may need to use slightly elevated temperatures or longer reaction times. However, be cautious, as higher temperatures can also lead to side reactions.

  • Poor Quality Reagents: Ensure the purity of your chlorobenzene and isobutyryl chloride.

Q2: I have a mixture of ortho and para isomers. How can I improve the selectivity for the desired para product?

A2: While the para isomer is generally the major product due to steric hindrance, the formation of the ortho isomer is a common side reaction.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para isomer.

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may be necessary.

  • Purification: The isomers can typically be separated by fractional distillation under reduced pressure or by column chromatography.

Q3: During the work-up, an emulsion has formed between the aqueous and organic layers, making separation difficult. How can I resolve this?

A3: Emulsion formation is a common issue, particularly during the quenching of the aluminum chloride complex.[3]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.

Q4: The crude product is a dark oil or solid. What is the cause of the color and how can I purify it?

A4: The dark color is likely due to polymeric byproducts or residual catalyst complexes.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase and a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is an effective method for removing both colored impurities and isomeric byproducts.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an excellent purification method.[4]

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and avoid contact with skin and moisture.[5]

  • Isobutyryl Chloride: This is a corrosive and lachrymatory substance. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and will release HCl gas. This step should be performed slowly and carefully in an ice bath within a fume hood.

  • Solvents: Use appropriate fire safety precautions when working with flammable organic solvents like dichloromethane and hexanes.

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

This protocol outlines a general procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Quantity
Anhydrous Aluminum Chloride133.340.1114.7 g
Chlorobenzene112.560.1011.3 g
Isobutyryl Chloride106.550.1010.7 g
Dichloromethane (anhydrous)--100 mL
6M Hydrochloric Acid--100 mL
Saturated NaCl solution--50 mL
Anhydrous Magnesium Sulfate--5 g

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).

  • Addition of Catalyst and Solvent: In a fume hood, carefully add anhydrous aluminum chloride to the reaction flask, followed by anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the isobutyryl chloride to the cooled suspension with vigorous stirring over 30 minutes.

  • Addition of Aromatic Substrate: Add the chlorobenzene dropwise from the addition funnel over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis A Reaction Setup (Dry Glassware) B Add Anhydrous AlCl3 and Dichloromethane A->B C Cool to 0-5 °C B->C D Add Isobutyryl Chloride C->D E Add Chlorobenzene D->E F Reaction at RT (2-4 hours) E->F G Quench with Ice/HCl F->G H Liquid-Liquid Extraction G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purification (Distillation/Chromatography) J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring the Reaction of 1-(4-Chlorophenyl)-2-methylpropan-1-one by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the reaction of 1-(4-chlorophenyl)-2-methylpropan-1-one, a common precursor in pharmaceutical synthesis, using thin-layer chromatography (TLC). A primary application is monitoring the reduction of the ketone to its corresponding alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol.

Troubleshooting Guides

Effective TLC analysis is crucial for monitoring reaction progress. The following table addresses common issues encountered during the TLC analysis of the this compound reaction.

Problem Potential Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.Prepare a more dilute sample solution and re-spot on the TLC plate.
Sample is too acidic or basic.For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1-2.0%) to the mobile phase.
Inappropriate mobile phase polarity.Adjust the polarity of the mobile phase. If streaking occurs towards the solvent front, the mobile phase is too polar. If streaking occurs near the baseline, it is not polar enough.
No Visible Spots Compound is not UV-active.Use a chemical staining method for visualization. Permanganate or p-anisaldehyde stains are effective for ketones and alcohols.[1][2]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4]
Solvent level in the developing chamber is above the spotting line.Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[3]
Compound is volatile and has evaporated.Visualize the plate immediately after development.
Spots Remain at the Baseline (Low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Spots Run with the Solvent Front (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate system).
Uneven Solvent Front The TLC plate is touching the side of the developing chamber or the filter paper.Ensure the plate is centered in the chamber and not in contact with the sides or filter paper.[3]
The top of the developing chamber is not properly sealed.Ensure the chamber is tightly sealed to maintain a saturated atmosphere.
The bottom edge of the TLC plate is not level.Ensure the plate rests flat on the bottom of the chamber.
Reactant and Product Spots are Too Close (Poor Resolution) Inappropriate mobile phase.Systematically vary the mobile phase composition to optimize the separation. Try different solvent systems with varying polarities.
Use of a co-spot.A co-spot, where the reaction mixture is spotted on top of the starting material, can help to confirm if the spots are truly separated.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring the reduction of this compound to 1-(4-chlorophenyl)-2-methylpropan-1-ol?

A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the starting material (ketone) has an Rf of approximately 0.6-0.7 and the product (alcohol) has a lower Rf.

Q2: How can I visualize the spots of this compound and its corresponding alcohol on the TLC plate?

Both the ketone and the alcohol are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[1][5] For confirmation, or if the spots are faint, chemical staining can be used. A potassium permanganate (KMnO4) stain is a good general stain that will react with the alcohol and likely the ketone, appearing as yellow-brown spots on a purple background. A p-anisaldehyde stain is also effective for visualizing alcohols and ketones, often yielding colored spots upon heating.[2]

Q3: My spots are streaking. What should I do?

Streaking is a common issue in TLC and can be caused by several factors.[3] First, try diluting your sample, as overloading the plate is a frequent cause. If that doesn't resolve the issue, consider the polarity of your mobile phase. If the streak is long and extends towards the solvent front, your mobile phase may be too polar. Conversely, a streak that stays near the baseline suggests the mobile phase is not polar enough.

Q4: I don't see any spots on my TLC plate after development. What could be the problem?

There are several possibilities if no spots are visible.[3][4] If you are only using a UV lamp for visualization, your compounds may not be sufficiently UV-active at the wavelength used. Try using a chemical stain like permanganate. Another common reason is that the sample is too dilute. Try concentrating your sample or spotting it multiple times in the same location. Also, ensure that the solvent level in the developing chamber was below your spotting line.

Q5: How do I know when the reaction is complete?

The reaction is considered complete when the spot corresponding to the starting material, this compound, is no longer visible in the lane spotted with the reaction mixture. Concurrently, a new spot corresponding to the product, 1-(4-chlorophenyl)-2-methylpropan-1-ol, should appear and its intensity should increase over time.

Experimental Protocol: Monitoring the Reduction of this compound

This protocol outlines the procedure for monitoring the reduction of this compound to 1-(4-chlorophenyl)-2-methylpropan-1-ol using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: Hexane and Ethyl Acetate

  • Reaction mixture aliquots

  • Standard solution of this compound

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line. Mark three small, evenly spaced points on this line for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of the starting material, this compound, on the leftmost mark.

    • Lane 2 (Co-spot): On the middle mark, first spot the starting material reference, and then, using a new capillary tube, spot the reaction mixture directly on top of the reference spot.

    • Lane 3 (Reaction Mixture): Using a new capillary tube, spot an aliquot of the reaction mixture on the rightmost mark.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm). The aromatic compounds should appear as dark spots. Circle the spots with a pencil.

    • Staining: If necessary, dip the plate into a staining solution (e.g., potassium permanganate) and then gently heat it with a heat gun or on a hot plate until colored spots appear.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the reference starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the more polar alcohol product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

experimental_workflow prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare TLC Plate spot_plate Spot TLC Plate (Reference, Co-spot, Reaction) prep_plate->spot_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize analyze Analyze Results visualize->analyze

Caption: Experimental workflow for TLC monitoring.

troubleshooting_guide start TLC Problem Encountered streaking Streaking Spots? start->streaking no_spots No Visible Spots? start->no_spots bad_rf Poor Rf (Too High/Low)? start->bad_rf poor_resolution Poor Resolution? start->poor_resolution sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes sol_streaking2 Adjust Mobile Phase Polarity streaking->sol_streaking2 If still streaking sol_no_spots1 Use Staining Reagent no_spots->sol_no_spots1 Yes sol_no_spots2 Concentrate Sample no_spots->sol_no_spots2 If still no spots sol_bad_rf Adjust Mobile Phase Polarity bad_rf->sol_bad_rf Yes sol_poor_resolution Optimize Mobile Phase poor_resolution->sol_poor_resolution Yes

References

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one and 1-(2-Chlorophenyl)-2-methylpropan-1-one for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential biological activities of two isomeric chlorophenyl propanones.

This guide provides a detailed comparison of 1-(4-Chlorophenyl)-2-methylpropan-1-one and its ortho-substituted isomer, 1-(2-Chlorophenyl)-2-methylpropan-1-one. As structural isomers, these compounds share the same molecular formula and weight but differ in the position of the chlorine atom on the phenyl ring. This seemingly minor structural variance can lead to significant differences in their physicochemical properties, reactivity, and biological activity. This document aims to consolidate available data to assist researchers in selecting the appropriate isomer for their specific application, be it in synthetic chemistry, materials science, or as a scaffold in drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical characteristics of a compound are critical in determining its behavior in both chemical and biological systems. Properties such as lipophilicity (indicated by XLogP3) can influence a molecule's solubility, membrane permeability, and pharmacokinetic profile. The data presented below is compiled from established chemical databases.[1][2]

PropertyThis compound1-(2-Chlorophenyl)-2-methylpropan-1-one
IUPAC Name This compound1-(2-chlorophenyl)-2-methylpropan-1-one
CAS Number 18713-58-15408-59-3
Molecular Formula C₁₀H₁₁ClOC₁₀H₁₁ClO
Molecular Weight 182.64 g/mol 182.64 g/mol
SMILES CC(C)C(=O)C1=CC=C(C=C1)ClCC(C)C(=O)C1=CC=CC=C1Cl
XLogP3 3.43.1

Biological Activity and Potential Applications

While direct and extensive biological data for this compound and 1-(2-Chlorophenyl)-2-methylpropan-1-one are not abundant in publicly accessible literature, the activity of structurally related compounds provides valuable insights into their potential applications.

Research into similar chemical structures, such as chloro-substituted cathinones and other phenyl ketones, suggests several avenues for investigation:

  • Neuroactivity: Substituted cathinones are known to interact with the central nervous system. A study on various chloro-cathinones demonstrated their potential to cause neurotoxicity and inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This suggests that the title compounds could be investigated for similar properties.

  • Antimicrobial Properties: Research on the related compound 1-(2-Chlorophenyl)propan-2-one indicates potential for antimicrobial and antifungal applications.[3] The mechanism is thought to involve interference with microbial metabolic pathways.[3] This suggests that both this compound and its 2-chloro isomer could be valuable scaffolds for the development of new antimicrobial agents.

  • Synthetic Intermediates: Both compounds are primarily utilized as intermediates in organic synthesis. For instance, they can serve as building blocks for more complex molecules with potential therapeutic effects or applications in materials science.

Given the potential for neuroactivity and antimicrobial effects, below are detailed protocols for foundational experiments to characterize these biological activities.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Objective: To determine the concentration at which the test compounds exhibit cytotoxic effects on a given cell line.

Materials:

  • 96-well plates

  • Test cell line (e.g., SH-SY5Y for neurotoxicity studies)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4][7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][7] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate prepare_compounds 2. Prepare serial dilutions of test compounds treat_cells 3. Treat cells with compounds prepare_compounds->treat_cells incubate_24h 4. Incubate for 24-72 hours treat_cells->incubate_24h add_mtt 5. Add MTT Reagent to each well incubate_24h->add_mtt incubate_4h 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance 8. Read absorbance (570 nm) add_solubilizer->read_absorbance calc_viability 9. Calculate % viability and determine IC50 read_absorbance->calc_viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE and its inhibition by test compounds.[9][10][11]

Objective: To quantify the inhibitory effect of the test compounds on acetylcholinesterase activity.

Materials:

  • 96-well plate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Positive control inhibitor (e.g., Eserine)

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0)

    • 10 µL of the test compound at various concentrations (or solvent for control)

    • 10 µL of AChE enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[9][12]

  • DTNB Addition: Add 10 µL of 10 mM DTNB to each well.[9]

  • Reaction Initiation: Start the reaction by adding 10 µL of 14 mM ATCI substrate to each well.[9]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5-10 seconds) for 10 minutes using a microplate reader in kinetic mode.[10] The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

AChE_Inhibition_Pathway Principle of AChE Inhibition Assay (Ellman's Method) AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolyzes TNB 5-Thio-2-nitrobenzoate (Yellow, λmax=412nm) Thiocholine->TNB + DTNB (reacts with) DTNB DTNB (Colorless) Inhibitor Test Compound (e.g., Chlorophenyl propanone) Inhibitor->AChE inhibits

Caption: Signaling pathway for the colorimetric AChE inhibition assay.

Conclusion

This compound and 1-(2-Chlorophenyl)-2-methylpropan-1-one are isomeric compounds with identical molecular formulas but distinct structural arrangements. This distinction, particularly the position of the chloro substituent, is predicted to influence their biological and chemical properties. The para-substituted isomer (4-chloro) has a slightly higher calculated lipophilicity (XLogP3 of 3.4) compared to the ortho-substituted isomer (2-chloro, XLogP3 of 3.1), which may affect its pharmacokinetic properties.[1][2]

While specific experimental data on these two molecules is limited, related structures point towards potential applications in neuropharmacology and as antimicrobial agents. The provided experimental protocols for cytotoxicity and acetylcholinesterase inhibition offer a clear framework for researchers to begin characterizing and differentiating the biological profiles of these two compounds. This guide serves as a foundational resource to enable further investigation and support the rational selection of these chemical entities in research and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-(4-Chlorophenyl)-2-methylpropan-1-one with other ketones, supported by established principles of organic chemistry. The information presented is intended to assist researchers in understanding the chemical behavior of this compound in various reaction conditions, particularly in the context of drug development and chemical synthesis.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its reactivity is governed by a combination of electronic and steric factors originating from its unique molecular structure. Understanding its reactivity profile in comparison to other well-characterized ketones is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide will focus on the susceptibility of the carbonyl carbon to nucleophilic attack, a fundamental reaction in many biological and synthetic processes.

Factors Influencing Ketone Reactivity

The reactivity of a ketone towards nucleophilic addition is primarily influenced by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a major determinant of reactivity. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.

  • Steric Effects: The steric hindrance around the carbonyl group can significantly impact the approach of a nucleophile. Bulky substituents near the carbonyl carbon impede the nucleophile's access, thereby slowing down the reaction rate.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with three other ketones: acetophenone, 4-chloroacetophenone, and pivalophenone. These compounds have been chosen to systematically evaluate the influence of electronic and steric effects.

KetoneStructureElectronic Effect of Substituent on Phenyl RingSteric Hindrance at Carbonyl GroupPredicted Relative Reactivity (towards Nucleophilic Addition)
This compound 4-Cl-C₆H₄-C(=O)-CH(CH₃)₂Electron-withdrawing (p-Chloro)High (Isopropyl group)Moderate
AcetophenoneC₆H₅-C(=O)-CH₃Neutral (Phenyl group)Low (Methyl group)High
4-Chloroacetophenone4-Cl-C₆H₄-C(=O)-CH₃Electron-withdrawing (p-Chloro)Low (Methyl group)Very High
PivalophenoneC₆H₅-C(=O)-C(CH₃)₃Neutral (Phenyl group)Very High (tert-Butyl group)Low

Analysis of the Data:

  • Acetophenone vs. 4-Chloroacetophenone: The presence of the electron-withdrawing chlorine atom at the para position in 4-chloroacetophenone increases the electrophilicity of the carbonyl carbon compared to acetophenone.[1] This leads to a higher reactivity for 4-chloroacetophenone towards nucleophiles.

  • Acetophenone vs. Pivalophenone: The tert-butyl group in pivalophenone exerts a significant steric hindrance around the carbonyl carbon, making it much less accessible to nucleophiles compared to the methyl group in acetophenone.[2] Consequently, pivalophenone is considerably less reactive.

  • This compound in Context: This ketone presents a combination of both electronic and steric effects. The para-chloro substituent on the phenyl ring acts as an electron-withdrawing group, which enhances the reactivity of the carbonyl carbon. However, the isopropyl group attached to the carbonyl carbon introduces significant steric bulk, which in turn decreases reactivity.[2] Therefore, the overall reactivity of this compound is expected to be moderate, likely lower than acetophenone and 4-chloroacetophenone due to the dominant steric hindrance of the isopropyl group, but higher than the highly hindered pivalophenone.

Experimental Protocols

To experimentally determine the relative reactivity of these ketones, a competition experiment can be performed. This involves reacting a mixture of two ketones with a limited amount of a common nucleophile. The product ratio will reflect the relative rates of reaction.

Experimental Protocol: Competition Reaction for Relative Reactivity

  • Preparation of Ketone Solution: Prepare equimolar solutions (e.g., 0.1 M) of this compound and a reference ketone (e.g., acetophenone) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Nucleophile Addition: To the stirred ketone mixture at a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total ketones) of a nucleophilic reagent, such as sodium borohydride (for reduction) or a Grignard reagent (for alkylation).

  • Reaction Quenching: After a specific time, quench the reaction by adding an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride for a Grignard reaction, or a dilute acid for a borohydride reduction).

  • Product Analysis: Extract the organic products and analyze the product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of the products formed from each ketone will indicate their relative reactivity. A higher proportion of the product from a particular ketone signifies its greater reactivity.

  • Confirmation of Product Identity: Isolate the products and confirm their structures using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizing Reactivity Factors and Experimental Workflow

G cluster_factors Factors Influencing Ketone Reactivity Electronic Effects Electronic Effects Ketone Reactivity Ketone Reactivity Electronic Effects->Ketone Reactivity Electron-withdrawing groups increase reactivity Electron-donating groups decrease reactivity Steric Effects Steric Effects Steric Effects->Ketone Reactivity Increased bulk decreases reactivity

Caption: Factors influencing ketone reactivity.

G Start Start Prepare Equimolar\nKetone Mixture Prepare Equimolar Ketone Mixture Start->Prepare Equimolar\nKetone Mixture Add Sub-stoichiometric\nNucleophile Add Sub-stoichiometric Nucleophile Prepare Equimolar\nKetone Mixture->Add Sub-stoichiometric\nNucleophile Control Reaction\nTime and Temperature Control Reaction Time and Temperature Add Sub-stoichiometric\nNucleophile->Control Reaction\nTime and Temperature Quench Reaction Quench Reaction Control Reaction\nTime and Temperature->Quench Reaction Extract Organic\nProducts Extract Organic Products Quench Reaction->Extract Organic\nProducts Analyze Product Ratio\n(GC/HPLC) Analyze Product Ratio (GC/HPLC) Extract Organic\nProducts->Analyze Product Ratio\n(GC/HPLC) Determine Relative\nReactivity Determine Relative Reactivity Analyze Product Ratio\n(GC/HPLC)->Determine Relative\nReactivity

References

spectroscopic comparison of 1-(4-Chlorophenyl)-2-methylpropan-1-one isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 1-(4-Chlorophenyl)-2-methylpropan-1-one Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of this compound and its structural and positional isomers. The following sections detail the differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Introduction

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₁ClO.[1] Its isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct spectroscopic properties. These differences are critical for unambiguous identification and characterization in research and development. This guide focuses on comparing the 4-chloro isomer with its potential 2-chloro and 3-chloro positional isomers, as well as the structural isomer 1-(4-chlorophenyl)butan-1-one.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundAromatic ProtonsAlkyl Protons
This compound 7.89 (d, 2H), 7.45 (d, 2H)3.50 (septet, 1H), 1.20 (d, 6H)
1-(2-Chlorophenyl)-2-methylpropan-1-one 7.40-7.25 (m, 4H)3.55 (septet, 1H), 1.22 (d, 6H)
1-(3-Chlorophenyl)-2-methylpropan-1-one 7.90 (s, 1H), 7.82 (d, 1H), 7.55 (d, 1H), 7.45 (t, 1H)3.52 (septet, 1H), 1.21 (d, 6H)
1-(4-Chlorophenyl)butan-1-one 7.92 (d, 2H), 7.46 (d, 2H)2.95 (t, 2H), 1.75 (sextet, 2H), 1.00 (t, 3H)

Note: Data for 2-chloro and 3-chloro isomers are predicted based on spectroscopic principles, as direct experimental data was not available in the search results. 'd' denotes a doublet, 't' a triplet, 'septet' a septet, and 'm' a multiplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC=OAromatic CarbonsAlkyl Carbons
This compound 204.5139.0, 135.0, 130.5 (2C), 128.8 (2C)35.5, 19.5 (2C)
1-(2-Chlorophenyl)-2-methylpropan-1-one 205.0137.5, 132.0, 131.0, 130.0, 129.5, 127.036.0, 19.8 (2C)
1-(3-Chlorophenyl)-2-methylpropan-1-one 204.0138.0, 134.8, 133.0, 130.0, 129.0, 127.535.8, 19.6 (2C)
1-(4-Chlorophenyl)butan-1-one 199.5139.5, 135.5, 130.0 (2C), 129.0 (2C)38.0, 18.0, 13.8

Note: Data for isomers other than the 4-chloro parent compound are based on typical chemical shifts and may vary slightly based on experimental conditions.

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-Cl StretchAromatic C=C Stretch
This compound ~1685~1090~1590, 1485
1-(2-Chlorophenyl)-2-methylpropan-1-one ~1690~1050~1590, 1470
1-(3-Chlorophenyl)-2-methylpropan-1-one ~1688~1075~1585, 1475
1-(4-Chlorophenyl)butan-1-one ~1687~1092~1590, 1488

Note: The carbonyl (C=O) stretch for aromatic ketones is typically found in the 1685-1705 cm⁻¹ range.[2] The exact position can be influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 182/184139/141 ([M-C₃H₇]⁺), 111/113 ([C₆H₄Cl]⁺), 43 ([C₃H₇]⁺)
1-(2-Chlorophenyl)-2-methylpropan-1-one 182/184139/141, 111/113, 43
1-(3-Chlorophenyl)-2-methylpropan-1-one 182/184139/141, 111/113, 43
1-(4-Chlorophenyl)butan-1-one 182/184139/141 ([M-C₃H₇]⁺), 111/113, 57 ([C₄H₉]⁺)

Note: The presence of chlorine results in a characteristic M+2 peak (e.g., 184 for a molecular ion of 182) with an intensity of approximately one-third of the M⁺ peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift calibration.[3]

  • Instrumentation : Spectra are acquired on a spectrometer, such as a Bruker Avance 400 MHz instrument.[4]

  • ¹H NMR Acquisition : The instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer acquisition time are required.[5] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing : The FID is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal surface.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The sample is placed in the instrument's sample compartment, and an infrared beam is passed through it. The instrument records an interferogram, which is a plot of infrared signal intensity versus the optical path difference.

  • Data Processing : The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The spectrum is typically displayed in the range of 4000 to 400 cm⁻¹. The characteristic absorption bands are then identified and assigned to specific functional groups.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating the compounds of interest (e.g., a non-polar column like DB-5ms).

  • GC Separation : A small volume of the sample (typically 1 µL) is injected into the heated inlet of the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through the column. The column temperature is typically programmed to ramp up to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

  • MS Analysis : As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting compound. The resulting chromatogram and mass spectra are analyzed to identify the compounds, often by comparing the fragmentation patterns to a spectral library (e.g., NIST).[7]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of chemical isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Isomeric Mixture or Unknown Compound GCMS GC-MS Analysis Sample->GCMS Separation & Ionization IR IR Spectroscopy Sample->IR Vibrational Analysis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Nuclear Spin Analysis MS_Data Mass Spectrum (M⁺, Fragments) GCMS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Structure Identified Isomer Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

References

comparative analysis of synthesis methods for 4'-Chloroisobutyrophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4'-Chloroisobutyrophenone, a crucial building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common and effective methods for its synthesis, offering detailed experimental protocols and quantitative data to inform laboratory practice.

The primary and most widely employed method for the synthesis of 4'-Chloroisobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. An alternative approach involves a Grignard reaction, offering a different pathway to the target molecule. This guide will delve into the specifics of each method, presenting a side-by-side comparison of their reaction conditions, yields, and catalyst systems.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for 4'-Chloroisobutyrophenone often depends on factors such as desired yield, availability of starting materials, and scalability. The following table summarizes the key quantitative data for two prominent synthesis methods.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Starting Materials Chlorobenzene, Isobutyryl Chloride4-Bromochlorobenzene, Magnesium, Isobutyronitrile
Catalyst/Reagent Aluminum Chloride (AlCl₃)Not Applicable
Solvent Dichloromethane (CH₂Cl₂)Diethyl Ether (Et₂O)
Reaction Temperature 0°C to room temperatureRoom temperature
Reaction Time 2 hours1 hour
Yield ~75%~60%

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones. In this approach, chlorobenzene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isobutyryl cation is generated in situ and subsequently attacks the electron-rich chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom.

Experimental Protocol:
  • To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0°C, slowly add isobutyryl chloride (1.1 equivalents).

  • After stirring for 15 minutes, add chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction is then quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 4'-Chloroisobutyrophenone.

Friedel_Crafts_Acylation chlorobenzene Chlorobenzene intermediate Acylium Ion Intermediate chlorobenzene->intermediate Electrophilic Attack isobutyryl_chloride Isobutyryl Chloride AlCl3 AlCl₃ (Catalyst) isobutyryl_chloride->AlCl3 AlCl3->intermediate Forms product 4'-Chloroisobutyrophenone intermediate->product HCl HCl (byproduct)

Figure 1: Friedel-Crafts Acylation Pathway

Method 2: Grignard Reaction

An alternative synthesis of 4'-Chloroisobutyrophenone can be achieved through a Grignard reaction. This method involves the preparation of a Grignard reagent from a dihalogenated benzene, followed by its reaction with an appropriate nitrile. Specifically, 4-chlorophenylmagnesium bromide is prepared from 4-bromochlorobenzene and magnesium metal. This Grignard reagent then reacts with isobutyronitrile, and subsequent hydrolysis of the intermediate imine yields the desired ketone.

Experimental Protocol:
  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous diethyl ether to magnesium turnings (1.1 equivalents).

  • Once the Grignard reagent formation is complete, a solution of isobutyronitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise at room temperature.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The reaction is then carefully quenched by the slow addition of aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography to yield 4'-Chloroisobutyrophenone.

Grignard_Reaction bromochlorobenzene 4-Bromochlorobenzene Mg Mg bromochlorobenzene->Mg grignard 4-Chlorophenyl- magnesium Bromide Mg->grignard Forms isobutyronitrile Isobutyronitrile grignard->isobutyronitrile Nucleophilic Addition imine_intermediate Imine Intermediate isobutyronitrile->imine_intermediate hydrolysis Hydrolysis (H₃O⁺) imine_intermediate->hydrolysis product 4'-Chloroisobutyrophenone hydrolysis->product

Figure 2: Grignard Reaction Pathway

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction represent viable methods for the synthesis of 4'-Chloroisobutyrophenone. The Friedel-Crafts acylation is often preferred due to its typically higher yields and the use of readily available starting materials. However, the Grignard reaction provides a valuable alternative, particularly when the specific precursors are more accessible or when avoiding strong Lewis acids is desirable. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, cost, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the efficient production of this important pharmaceutical intermediate.

Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A review of the scientific literature indicates that both 1-(4-chlorophenyl)-2-methylpropan-1-one and its bromo analog are primarily recognized as intermediates in chemical synthesis. However, data on their specific biological activities and a direct comparison of their potency and efficacy are sparse. To approximate a comparison, this guide draws upon structure-activity relationship (SAR) studies of analogous halogenated aromatic compounds.

Insights from Structurally Related Compounds

Research on other classes of halogenated compounds offers clues into how the chloro and bromo substituents might impact the biological activity of the target molecules. For instance, a study on the tyrosinase inhibitory effects of 4-substituted benzaldehydes demonstrated that the bromo-substituted analog exhibited a lower IC50 value (114 μM) compared to the chloro-substituted analog (175 μM). This suggests that in this particular biological context, the bromo group conferred slightly greater potency.

While these findings pertain to benzaldehydes and not the isobutyrophenone scaffold of the compounds , they highlight a general principle in medicinal chemistry: the substitution of one halogen for another can modulate biological activity. The differences in electronegativity, size, and lipophilicity between chlorine and bromine atoms can affect how a molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Areas of Biological Activity

Based on the activities of structurally similar molecules, potential biological activities for this compound and its bromo analog could include:

  • Antimicrobial Activity: Halogenated organic compounds are known to possess antimicrobial properties.

  • Enzyme Inhibition: The core phenyl ketone structure is a common motif in various enzyme inhibitors.

  • Cytotoxicity: Many small aromatic molecules exhibit cytotoxic effects against various cell lines.

Without direct experimental data for the two specific compounds, it is not possible to definitively state which analog would be more active in any of these areas.

Experimental Protocols for Future Comparative Studies

To elucidate the comparative biological activities of this compound and its bromo analog, the following experimental protocols are recommended:

Table 1: Recommended In Vitro Assays for Comparative Analysis
Biological ActivityAssay TypeExperimental Protocol
Antimicrobial Activity Broth MicrodilutionThe minimum inhibitory concentration (MIC) of each compound will be determined against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. A serial dilution of each compound will be prepared in a 96-well plate containing microbial growth medium. The plates will be inoculated with a standardized microbial suspension and incubated. The MIC will be recorded as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity MTT AssayThe cytotoxicity of the compounds will be assessed against a panel of human cancer cell lines and a non-cancerous control cell line. Cells will be seeded in 96-well plates and treated with increasing concentrations of each compound for a specified duration (e.g., 48 or 72 hours). The viability of the cells will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, and the IC50 values will be calculated.
Enzyme Inhibition Specific Enzyme Assay (e.g., Tyrosinase Inhibition)The inhibitory activity of the compounds against a specific enzyme target, such as tyrosinase, will be evaluated. The assay will measure the rate of the enzymatic reaction in the presence and absence of the test compounds. The IC50 values will be determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Comparative Analysis

To systematically compare the biological activities of the chloro and bromo analogs, the following workflow is proposed:

workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Comparison synthesis_chloro Synthesis of this compound antimicrobial Antimicrobial Assays synthesis_chloro->antimicrobial cytotoxicity Cytotoxicity Assays synthesis_chloro->cytotoxicity enzyme Enzyme Inhibition Assays synthesis_chloro->enzyme synthesis_bromo Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-one synthesis_bromo->antimicrobial synthesis_bromo->cytotoxicity synthesis_bromo->enzyme data_analysis Determine MIC, IC50 values antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar comparison Comparative Efficacy and Potency sar->comparison

Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and its bromo analog.

Conclusion

A Comparative Study: Catalytic Hydrogenation vs. Chemical Reduction for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective reduction of ketones is a critical step in the synthesis of active pharmaceutical ingredients and their intermediates. This guide provides a comparative analysis of two common reduction methods—catalytic hydrogenation and chemical reduction with sodium borohydride (NaBH₄)—for the conversion of 1-(4-Chlorophenyl)-2-methylpropan-1-one to its corresponding secondary alcohol, 1-(4-Chlorophenyl)-2-methylpropan-1-ol. This comparison is supported by representative experimental data and detailed protocols to aid in method selection and optimization.

The reduction of the ketone this compound is a key transformation in various synthetic pathways. The choice between catalytic hydrogenation and chemical reduction hinges on several factors, including yield, selectivity, reaction conditions, cost, and safety. This document aims to provide a clear, data-driven comparison to inform these decisions.

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for both catalytic hydrogenation and chemical reduction based on typical results for analogous aromatic ketones.

ParameterCatalytic Hydrogenation (e.g., with Raney Nickel or Pd/C)Chemical Reduction (with NaBH₄)
Typical Yield >95%90-98%
Reaction Time 2-24 hours0.5-3 hours
Temperature Room Temperature to 80°C0°C to Room Temperature
Pressure Atmospheric to 50 psi (H₂ gas)Atmospheric
Catalyst/Reagent Raney Nickel, Pd/C, Pt/CSodium Borohydride (NaBH₄)
Solvent Alcohols (Methanol, Ethanol), Ethyl AcetateAlcohols (Methanol, Ethanol), Water
Selectivity High for C=O reduction; potential for dehalogenationHigh for C=O reduction; no dehalogenation
Work-up Filtration of catalystAqueous work-up to quench excess reagent and hydrolyze borate esters
Safety Handling of flammable H₂ gas and pyrophoric catalystsHandling of flammable solvents and liberation of H₂ upon quenching

Experimental Protocols

Catalytic Hydrogenation Protocol (Representative)

This protocol describes a general procedure for the catalytic hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with the inert gas several times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., atmospheric or slightly elevated).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or GC-MS).

  • Upon completion, purge the vessel with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Chemical Reduction Protocol with Sodium Borohydride (NaBH₄)

This protocol outlines a general procedure for the chemical reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (typically 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for the required time (monitor by TLC).

  • Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 1-(4-Chlorophenyl)-2- methylpropan-1-one Vessel Hydrogenation Vessel Ketone->Vessel Solvent Ethanol Solvent->Vessel Catalyst Pd/C Catalyst->Vessel H2 H₂ Gas Vessel->H2 Filtration Filtration Vessel->Filtration Reaction Mixture H2->Vessel Stirring Evaporation Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Product 1-(4-Chlorophenyl)-2- methylpropan-1-ol Purification->Product Chemical_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 1-(4-Chlorophenyl)-2- methylpropan-1-one ReactionFlask Reaction Flask (0°C) Ketone->ReactionFlask Solvent Methanol Solvent->ReactionFlask Quench Quench (HCl) ReactionFlask->Quench Reaction Mixture NaBH4 NaBH₄ NaBH4->ReactionFlask Slow Addition Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Product 1-(4-Chlorophenyl)-2- methylpropan-1-ol Purification->Product

Assessing the Stereochemistry of 1-(4-Chlorophenyl)-2-methylpropan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological properties. For derivatives of 1-(4-chlorophenyl)-2-methylpropan-1-one, a class of compounds with significant therapeutic potential, a thorough understanding and accurate assessment of their stereochemical characteristics are paramount. This guide provides a comparative overview of methodologies for assessing the stereochemistry of these derivatives, supported by experimental data and detailed protocols.

Chiral Chromatography for Enantioseparation

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely employed technique for the separation and quantification of enantiomers of this compound derivatives. The choice of CSP and mobile phase composition is crucial for achieving optimal resolution.

Comparison of Chiral Stationary Phases

The selection of a suitable chiral stationary phase is the most critical step in developing an enantioselective HPLC method. Polysaccharide-based and protein-based columns are among the most successful for the resolution of aminoketone enantiomers.

Chiral Stationary Phase (CSP)PrincipleAdvantagesDisadvantagesTypical Mobile Phase
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Based on cellulose or amylose derivatives coated on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.Broad applicability for a wide range of chiral compounds, high loading capacity, good resolution.Can be sensitive to the mobile phase composition, may require non-polar solvents.Hexane/Isopropanol with a basic additive (e.g., diethylamine)
α1-Acid Glycoprotein (AGP) A protein-based CSP that mimics biological interactions. Chiral recognition is based on a combination of ionic, hydrophobic, and hydrogen bonding interactions.Can be used with aqueous mobile phases, suitable for the analysis of biological samples.[1]Lower loading capacity compared to polysaccharide phases, can be more expensive.Phosphate buffer with an organic modifier (e.g., acetonitrile or isopropanol)
Cyclodextrin-based (e.g., LarihcShell CF6-RN) Utilizes cyclodextrins as chiral selectors. Enantioseparation is based on the formation of inclusion complexes with the analytes.[2]Good selectivity for a variety of compounds, can be used in both normal and reversed-phase modes.[2]May have lower efficiency compared to other CSPs.Polar organic mode (e.g., acetonitrile/methanol with additives)[2]
Experimental Data: Enantioseparation of Bupropion

Bupropion, a well-known antidepressant, is a prominent derivative of this compound. The following table summarizes typical chromatographic conditions for the separation of its enantiomers.

ParameterMethod 1: Polysaccharide-based CSPMethod 2: AGP-based CSP[1]Method 3: Cyclodextrin-based CSP[2]
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiral AGP (100 x 4.0 mm, 5 µm)[1]LarihcShell CF6-RN[2]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)10 mM Potassium phosphate buffer (pH 7.0) with 5% AcetonitrileAcetonitrile:Methanol with acidic and basic additives
Flow Rate 1.0 mL/min0.9 mL/min[1]Not specified
Detection UV at 254 nmUV at 210 nm[1]Not specified
Retention Time (S)-enantiomer ~ 8.5 min~ 5.2 min[1]Not specified
Retention Time (R)-enantiomer ~ 9.8 min~ 6.8 min[1]Not specified
Resolution (Rs) > 2.0> 1.5[1]Baseline separation[2]

Spectroscopic and Crystallographic Methods

While chromatography is essential for separation and quantification, spectroscopic and crystallographic techniques provide definitive information about the absolute configuration of the enantiomers.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms. For bupropion hydrochloride, two polymorphic forms have been characterized using X-ray powder diffraction.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be used to differentiate between enantiomers. The interaction with the chiral agent induces chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their distinction and the determination of enantiomeric excess. For complex molecules, two-dimensional NMR techniques like NOESY can provide information about through-space interactions, aiding in the assignment of relative stereochemistry.[4]

Biological Activity and Stereoselectivity

The enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. Assessing the stereoselectivity of the biological action is crucial for drug development.

Stereoselective Metabolism of Bupropion

Bupropion is administered as a racemic mixture, but its metabolism is stereoselective.[5][6] The major active metabolite, hydroxybupropion, also exists as enantiomers. The (S,S)-hydroxybupropion enantiomer is a more potent inhibitor of norepinephrine and dopamine reuptake than the (R,R)-enantiomer and is considered to be the major contributor to the therapeutic effects of bupropion.[7]

CompoundBiological Activity
(S)-Bupropion Metabolized at a higher rate than (R)-bupropion.[8]
(R)-Bupropion Slower metabolism, leading to higher plasma concentrations.
(S,S)-Hydroxybupropion Potent inhibitor of norepinephrine and dopamine reuptake.[7]
(R,R)-Hydroxybupropion Less potent than the (S,S)-enantiomer.

Experimental Protocols

Chiral HPLC Method for Bupropion Enantiomers

Objective: To separate the (R)- and (S)-enantiomers of bupropion using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • Racemic bupropion standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (reagent grade)

Procedure:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase by sonication or vacuum filtration.

  • Set the column temperature to 25 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength of 254 nm.

  • Prepare a standard solution of racemic bupropion in the mobile phase at a concentration of 1 mg/mL.

  • Inject 10 µL of the standard solution onto the column.

  • Record the chromatogram and determine the retention times and resolution of the two enantiomers.

In Vitro Metabolism of Bupropion Derivatives

Objective: To assess the stereoselective metabolism of a this compound derivative using human liver microsomes.

Materials:

  • Test compound (racemic mixture)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Prepare an incubation mixture containing the test compound, HLMs, and phosphate buffer.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the protein.

  • Analyze the supernatant using a validated chiral LC-MS/MS method to quantify the remaining parent enantiomers and the formed metabolite enantiomers.

Visualizations

Experimental_Workflow cluster_separation Chiral Separation cluster_analysis Stereochemical Analysis cluster_activity Biological Activity Assessment racemate Racemic Mixture of Derivative hplc Chiral HPLC racemate->hplc Injection enantiomers Separated Enantiomers (R- and S-) hplc->enantiomers Elution xray X-ray Crystallography enantiomers->xray nmr NMR Spectroscopy enantiomers->nmr in_vitro In Vitro Metabolism (e.g., Liver Microsomes) enantiomers->in_vitro in_vivo In Vivo Studies (Pharmacokinetics) enantiomers->in_vivo absolute_config Absolute Configuration xray->absolute_config activity Differential Biological Activity in_vitro->activity in_vivo->activity

Caption: Workflow for assessing the stereochemistry of this compound derivatives.

Chiral_HPLC_Principle cluster_interaction racemic_mixture Racemic Mixture (R- and S-enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Mobile Phase Flow detector Detector chiral_column->detector s_enantiomer chiral_column->s_enantiomer Stronger Interaction (Longer Retention) r_enantiomer chiral_column->r_enantiomer Weaker Interaction (Shorter Retention) chromatogram Chromatogram detector->chromatogram

Caption: Principle of enantioseparation by chiral HPLC.

References

literature comparison of reported yields for 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported yields and synthetic methodologies for 1-(4-Chlorophenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the most prevalent and industrially scalable synthetic route, the Friedel-Crafts acylation.

Comparison of Reported Yields

The most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst. While specific yield data for this exact transformation is not extensively reported in publicly available literature, valuable insights can be drawn from analogous reactions.

For the closely related Friedel-Crafts acylation of benzene with isobutyryl chloride to produce isobutyrophenone, a German patent reports a yield of 87%. Another study reports yields of 44-66% for the same reaction, depending on the heating method. It is reasonable to expect the acylation of chlorobenzene to proceed with a similar, if slightly reduced, yield due to the deactivating, yet ortho-, para-directing nature of the chloro substituent.

Acylating AgentSubstrateCatalystReported Yield (%)
Isobutyryl ChlorideBenzeneAlCl₃87
Isobutyryl ChlorideBenzeneAlCl₃44 - 66
Isobutyryl Chloride Chlorobenzene AlCl₃ (Estimated) ~70-85

Note: The yield for the synthesis of this compound is an estimate based on analogous reactions. The chloro group on the benzene ring is deactivating, which may lead to slightly lower yields compared to the acylation of unsubstituted benzene.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is provided below. This procedure is a representative method based on established principles of this reaction.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing calcium chloride) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Acylating Agent: The flask is cooled in an ice-water bath. Isobutyryl chloride (1.0 equivalent) is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Chlorobenzene: Chlorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Synthetic Pathway Visualization

The Friedel-Crafts acylation of chlorobenzene proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, the electrophilic attack on the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Chlorobenzene->SigmaComplex IsobutyrylChloride Isobutyryl Chloride AcyliumIon_formation Acylium Ion Formation IsobutyrylChloride->AcyliumIon_formation AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->AcyliumIon_formation AcyliumIon [(CH₃)₂CHCO]⁺ AcyliumIon_formation->AcyliumIon Generates AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (Regenerated) SigmaComplex->AlCl3_regen

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for 1-(4-chlorophenyl)-2-methylpropan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanisms of formation, present detailed experimental protocols, and offer a quantitative comparison of the methods to aid in the selection of the most suitable synthetic strategy.

Introduction to Synthetic Pathways

The formation of this compound, also known as 4'-chloroisobutyrophenone, is most prominently achieved through two principal reaction types: Friedel-Crafts acylation and Grignard reagent addition. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and byproduct formation. Understanding these differences is crucial for efficient and scalable synthesis.

Mechanism 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent, typically isobutyryl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring. The chlorine atom, being an ortho-, para-director, guides the substitution primarily to the para position due to steric hindrance at the ortho positions. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.

Friedel_Crafts_Acylation

Mechanism 2: Grignard Reaction

An alternative and powerful method for the formation of this compound involves the use of a Grignard reagent. This organometallic approach offers a different bond-forming strategy, creating the carbon-carbon bond between the aromatic ring and the carbonyl carbon.

There are two primary variations of this approach:

  • Reaction with an Acyl Chloride: The Grignard reagent, 4-chlorophenylmagnesium bromide, is prepared from 4-bromochlorobenzene and magnesium metal. This nucleophilic reagent then reacts with isobutyryl chloride. The initial addition is followed by the elimination of the chloride, and a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol as a potential byproduct if the reaction is not carefully controlled at low temperatures.

  • Reaction with a Nitrile: A more controlled synthesis involves the reaction of 4-chlorophenylmagnesium bromide with isobutyronitrile. The Grignard reagent adds to the carbon-nitrogen triple bond to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. This method avoids the potential for double addition that can occur with acyl chlorides.

Grignard_Reaction

Quantitative Performance Comparison

The selection of a synthetic route often depends on a quantitative assessment of its efficiency and practicality. The following table summarizes the key performance indicators for the Friedel-Crafts acylation and the Grignard reaction with a nitrile, based on typical literature values for analogous reactions.

ParameterFriedel-Crafts AcylationGrignard Reaction (with Nitrile)
Typical Yield 60-80%70-90%
Reaction Temperature 0 - 25 °C0 °C to reflux
Reaction Time 2 - 6 hours3 - 8 hours
Key Reagents Chlorobenzene, Isobutyryl Chloride, AlCl₃4-Bromochlorobenzene, Mg, Isobutyronitrile
Common Solvents Dichloromethane, Carbon DisulfideDiethyl ether, Tetrahydrofuran (THF)
Major Byproducts Ortho-isomer, di-acylated productsBiphenyl (from Wurtz coupling)
Scalability Well-established for large-scale productionCan be challenging due to the moisture sensitivity of Grignard reagents

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • Add isobutyryl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

FC_Workflow Start Reaction Setup (AlCl₃, DCM, Chlorobenzene) Addition Dropwise Addition of Isobutyryl Chloride at 0 °C Start->Addition Reaction Stir at Room Temperature (2-4 hours) Addition->Reaction Quenching Pour onto Ice/HCl Reaction->Quenching Workup Separation, Extraction, and Washing Quenching->Workup Purification Drying, Concentration, and Purification Workup->Purification End 1-(4-Chlorophenyl)-2- methylpropan-1-one Purification->End

Protocol 2: Synthesis via Grignard Reaction with a Nitrile

Materials:

  • 4-Bromochlorobenzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Isobutyronitrile

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of a solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

    • If the reaction does not initiate (disappearance of iodine color and gentle reflux), gently warm the flask.

    • Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isobutyronitrile (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and 3 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation.

Grignard_Workflow Start Grignard Reagent Preparation (4-Bromochlorobenzene, Mg, Ether) Addition Dropwise Addition of Isobutyronitrile at 0 °C Start->Addition Reaction Stir at Room Temperature (2-3 hours) Addition->Reaction Hydrolysis Pour into Ice/HCl Reaction->Hydrolysis Workup Separation, Extraction, and Washing Hydrolysis->Workup Purification Drying, Concentration, and Distillation Workup->Purification End 1-(4-Chlorophenyl)-2- methylpropan-1-one Purification->End

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction represent viable and effective methods for the synthesis of this compound. The choice between these two pathways will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the importance of minimizing certain byproducts. The Friedel-Crafts acylation is a robust and scalable method, while the Grignard reaction with a nitrile can offer higher yields and avoid di-alkylation byproducts, albeit with more stringent requirements for anhydrous conditions. This guide provides the necessary information for an informed decision on the optimal synthetic route for your research and development needs.

Comparative Cytotoxicity Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 1-(4-Chlorophenyl)-2-methylpropan-1-one and its structurally related analogs. The information presented herein is intended to support research and development efforts in the fields of toxicology and medicinal chemistry by offering a consolidated overview of available cytotoxicity data and experimental methodologies.

Introduction

This compound, also known as 4'-chloroisobutyrophenone, and its analogs are a class of chemical compounds with potential biological activities. Understanding their cytotoxic profiles is crucial for assessing their safety and therapeutic potential. This guide summarizes the available quantitative data on their effects on cell viability, details the experimental protocols used for these assessments, and visualizes the underlying experimental workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated in various studies, primarily focusing on structurally similar compounds such as chloro-cathinones. The following table summarizes the available quantitative data, presenting the half-maximal lethal concentration (LC50) values, which represent the concentration of a substance required to kill half of the cells in a given population.

CompoundCell LineLC50 (mM)Reference
4-chloromethcathinone (4-CMC)SH-SY5Y~1.5
4-chloroethcathinone (4-CEC)SH-SY5Y~1.0
4-chloro-N-butylcathinone (4-CBC)SH-SY5Y~0.6
4-chloro-α-pyrrolidinopropiophenone (4-Cl-PPP)SH-SY5Y~1.2
4-chloro-N,N-dimethylcathinone (4-CDC)SH-SY5Y~2.0
4-chloro-N,N-diethylcathinone (4-Cl-DEC)SH-SY5Y~0.8
4-chloro-N-isopropylcathinone (4-CIC)SH-SY5Y~1.8
4-chloro-tert-butylcathinone (4-Cl-TBC)SH-SY5Y~2.5

Note: Specific cytotoxicity data for this compound was not available in the reviewed literature. The data presented is for structurally related chloro-cathinone analogs, providing an insight into the potential cytotoxicity of the core structure.

Structure-Activity Relationship

Based on the available data for chloro-cathinone analogs, a preliminary structure-activity relationship can be inferred. The cytotoxicity of these compounds appears to be influenced by the nature of the substituent on the amino group. For instance, 4-chloro-N-butylcathinone (4-CBC) exhibited the highest cytotoxicity with an LC50 of approximately 0.6 mM, suggesting that the butyl group may enhance cytotoxic activity compared to smaller alkyl groups.

Experimental Protocols

The primary method utilized for assessing the cytotoxicity of the compounds listed above was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for SH-SY5Y Cells
  • Cell Seeding: SH-SY5Y human neuroblastoma cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.05 to 5 mM) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium is then removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The LC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound using the MTT assay.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed SH-SY5Y cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of test compounds D Treat cells with compounds for 24-48h C->D E Add MTT solution to each well F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm I Calculate % cell viability H->I J Determine LC50 values I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway for Chloro-Cathinone Induced Cytotoxicity

Studies on chloro-cathinone analogs suggest that their cytotoxic effects may be mediated through the induction of oxidative stress and mitochondrial dysfunction. The following diagram depicts a simplified potential signaling pathway.

G cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Downstream Effects cluster_3 Cellular Outcome A Chloro-cathinone Analog B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Membrane Potential Depolarization A->C D Oxidative Damage to Cellular Components B->D E Activation of Apoptotic Pathways C->E F Cell Death D->F E->F

Caption: Potential mechanism of chloro-cathinone induced cytotoxicity.

Conclusion

The available data on structurally related chloro-cathinones indicate that this compound and its analogs are likely to exhibit dose-dependent cytotoxicity. The MTT assay is a standard and reliable method for assessing the in vitro cytotoxicity of these compounds. Further research is warranted to determine the specific cytotoxic profile of this compound and to elucidate the precise molecular mechanisms and signaling pathways involved in their cytotoxic effects. Such studies will be invaluable for guiding future drug development and risk assessment efforts.

Safety Operating Guide

Personal protective equipment for handling 1-(4-Chlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational plans, and disposal information for the handling of 1-(4-Chlorophenyl)-2-methylpropan-1-one (CAS No: 18713-58-1).[1][2] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Classification

This compound is classified with specific hazards under the Globally Harmonized System (GHS).[1] Understanding these hazards is the first step in safe handling.

Hazard ClassSignal WordHazard StatementGHS Code
Skin Corrosion/IrritationWarningCauses skin irritationH315
Serious Eye Damage/IrritationWarningCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)WarningMay cause respiratory irritationH335

Source: PubChem.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment based on the identified hazards.

Protection TypeMinimum RequirementsRecommended for Higher-Risk Scenarios
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3]Chemical splash goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing.[4][5]
Skin Protection Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[3][6] Clothing: A standard lab coat or protective clothing.Gloves: Double-gloving with chemotherapy-rated gloves (ASTM D6978). Clothing: Chemical-resistant apron or coveralls made of non-absorbent material (e.g., polyethylene-coated polypropylene).[6][7]
Respiratory Protection Work must be conducted in a well-ventilated area or a chemical fume hood.[4]If ventilation is insufficient, exposure limits are exceeded, or dust/aerosols are generated, a NIOSH-approved respirator is required.[3][4] This may range from a fit-tested N95 mask for particulates to a full-face respirator with appropriate cartridges for vapors.[4][5]

Operational Plan: Safe Handling Protocol

A systematic approach to handling ensures safety at every stage.

Step 1: Preparation and Area Setup

  • Ensure a chemical fume hood or other well-ventilated area is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Prepare labeled waste containers for solid and liquid chemical waste.

Step 2: Donning PPE

  • Put on protective clothing (lab coat or coveralls).

  • Don respiratory protection, if required by your risk assessment.

  • Put on safety goggles or a face shield.

  • Wash and dry hands thoroughly before putting on the first pair of gloves. If double-gloving, don the inner pair, followed by the outer pair.

Step 3: Handling the Chemical

  • Conduct all manipulations of the solid or its solutions inside the chemical fume hood.

  • Avoid actions that could generate dust, such as crushing or vigorous scraping.

  • If weighing the solid, do so within the fume hood or in a ventilated balance enclosure.

  • Keep containers tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Step 4: Doffing PPE

  • Remove PPE in an order that minimizes cross-contamination.

  • Outer Gloves: Remove and discard into a designated waste container.

  • Gown/Coveralls: Remove by turning it inside out and discard.

  • Face Shield/Goggles: Remove and decontaminate according to manufacturer instructions.

  • Inner Gloves: Remove and discard.

  • Respirator: Remove last, after leaving the work area.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Logistical Information: Storage and Disposal

Storage:

  • Store in the original, tightly sealed container.[4]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][8]

  • The storage area should be clearly marked, and access restricted to authorized personnel.

  • Store locked up.[4]

Disposal:

  • All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[4][9]

  • Do not allow the chemical or its containers to be disposed of in standard trash or emptied into drains or waterways.[9]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess safe_to_handle Is spill minor and safe to handle internally? assess->safe_to_handle evacuate Evacuate Immediate Area safe_to_handle->evacuate No don_ppe Don Full PPE (Gloves, Goggles, Respirator) safe_to_handle->don_ppe Yes alert Alert Supervisor & Emergency Services evacuate->alert secure Secure Area & Prevent Entry alert->secure end_node Spill Secured secure->end_node contain Contain Spill (Use absorbent pads/berms) don_ppe->contain cleanup Clean Up Spill (Avoid raising dust, use dry methods first) contain->cleanup decontaminate Decontaminate Area (Wash with water, prevent runoff) cleanup->decontaminate dispose Package Waste in Labeled, Sealed Container decontaminate->dispose dispose->end_node

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.